molecular formula C10H10FNO B3057101 1-(2-Fluorophenyl)pyrrolidin-2-one CAS No. 7661-31-6

1-(2-Fluorophenyl)pyrrolidin-2-one

Cat. No.: B3057101
CAS No.: 7661-31-6
M. Wt: 179.19
InChI Key: OJZJLVBLNLUDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)pyrrolidin-2-one (CAS 7661-31-6) is a high-purity chemical building block featuring the pharmaceutically important pyrrolidin-2-one scaffold. The gamma-lactam structure is a core component of numerous biologically active molecules and approved drugs, valued in medicinal chemistry for its three-dimensional coverage and ability to explore diverse pharmacophore space . This specific 1,5-disubstituted pyrrolidin-2-one derivative is of significant research interest for constructing novel nitrogen-containing heterocycles and polycyclic compounds, which are targets of interest in pharmacology . The compound serves as a versatile precursor in the synthesis of more complex molecules for probing biological targets. Researchers utilize this and related pyrrolidin-2-ones in the development of potential therapeutic agents, as this scaffold has been investigated for its relevance to various biological targets, including enzymes and receptors . With a molecular formula of C10H10FNO and a molecular weight of 179.19 g/mol , it is supplied for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZJLVBLNLUDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295680
Record name 1-(2-Fluorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7661-31-6
Record name 1-(2-Fluorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7661-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Chemical Properties & Stability of 1-(2-Fluorophenyl)pyrrolidin-2-one

[1]

Executive Summary

1-(2-Fluorophenyl)pyrrolidin-2-one is a specialized N-aryl lactam scaffold used primarily as a pharmaceutical intermediate and a fragment in the design of Factor Xa inhibitors, anticonvulsants, and specific kinase inhibitors. Its core structure features a gamma-lactam ring N-linked to an ortho-fluorinated phenyl group. The presence of the fluorine atom at the ortho position introduces unique steric and electronic effects that differentiate its stability and metabolic profile from its para-substituted isomers. This guide provides a definitive analysis of its physicochemical behavior, degradation pathways, and rigorous handling protocols.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name 1-(2-Fluorophenyl)pyrrolidin-2-one
Common Name N-(2-Fluorophenyl)-2-pyrrolidone
CAS Number 7661-31-6
Molecular Formula C₁₀H₁₀FNO
Molecular Weight 179.19 g/mol
Physical State Off-white solid or viscous semi-solid (Isomer dependent; typically low-melting solid)
Melting Point Predicted range: 50–65 °C (Based on 4-F isomer mp 55-58 °C)
Solubility Soluble in DMSO (>10 mg/mL), Methanol, DCM, Ethyl Acetate.[1][2][3] Sparingly soluble in water.
LogP (Calc) ~1.5 – 1.8
pKa ~ -0.5 (Amide nitrogen is non-basic); Conjugate acid pKa < -1
Structural Significance

The 2-fluoro substituent plays a critical role in the molecule's conformation. Unlike the para-isomer, the ortho-fluorine creates steric torsion, forcing the phenyl ring to twist out of coplanarity with the lactam amide plane. This "twisted" conformation reduces the conjugation between the nitrogen lone pair and the phenyl ring, potentially increasing the electron density available for resonance within the lactam ring itself, thereby slightly enhancing hydrolytic stability compared to non-ortho substituted analogs.

Synthesis & Impurity Profile

Understanding the synthesis is vital for predicting stability-limiting impurities.

Primary Synthetic Route (Cyclization)

The most robust synthesis involves the N-alkylation/acylation of 2-fluoroaniline followed by cyclization.

  • Acylation: Reaction of 2-fluoroaniline with 4-chlorobutyryl chloride.

  • Cyclization: Base-mediated intramolecular displacement of the alkyl chloride by the amide nitrogen.

Common Impurities:

  • Residual Aniline: 2-Fluoroaniline (Toxic, reactive).

  • Open-Chain Amide: 4-Chloro-N-(2-fluorophenyl)butanamide (Intermediate).

  • Hydrolysis Product: 4-((2-Fluorophenyl)amino)butanoic acid (GABA derivative).

Visualization: Synthesis Pathway

SynthesisStart2-Fluoroaniline+ 4-Chlorobutyryl ChlorideInterIntermediate:4-Chloro-N-(2-fluorophenyl)butanamideStart->Inter Acylation (0°C, DCM) FinalTarget:1-(2-Fluorophenyl)pyrrolidin-2-oneInter->Final Cyclization (NaH or KOtBu) ImpurityImpurity:4-((2-Fluorophenyl)amino)butanoic acidFinal->Impurity Hydrolysis (Acid/Base)

Figure 1: Synthetic route via cyclization of 4-chlorobutyryl chloride, showing the potential hydrolytic degradation pathway.

Chemical Stability Profile

Hydrolytic Stability

The gamma-lactam ring is the primary site of chemical instability.

  • Neutral pH (pH 6-8): Highly stable. The 5-membered ring is kinetically stable against spontaneous hydrolysis at room temperature.

  • Acidic pH (pH < 3): Moderate instability. Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to ring opening.

  • Basic pH (pH > 10): High instability. Hydroxide ions attack the carbonyl carbon, irreversibly opening the ring to form the salt of 4-((2-fluorophenyl)amino)butanoic acid.

Experimental Insight: The ortho-fluorine atom provides a "steric shield" that retards the rate of hydrolysis compared to the unsubstituted 1-phenylpyrrolidin-2-one, but it does not prevent it entirely under harsh conditions.

Oxidative Stability
  • Susceptibility: Low to Moderate.

  • Site of Oxidation: The methylene group adjacent to the nitrogen (C-5 position of the pyrrolidone ring) is susceptible to oxidation (hydroxylation) by cytochrome P450 enzymes (in vivo) or strong chemical oxidants, potentially forming a succinimide derivative or a 5-hydroxy species.

  • Protocol: Store under inert atmosphere (Nitrogen/Argon) if long-term storage (>1 year) is required.

Thermal & Photostability
  • Thermal: Stable up to ~150°C. Can be distilled under high vacuum.

  • Photo: Generally stable.[4] However, N-aryl amides can undergo Photo-Fries rearrangement under high-intensity UV irradiation. Protect from direct sunlight.

Biological & Metabolic Stability (In Vitro)

For drug development applications, understanding the metabolic fate is crucial.[5][6]

  • Microsomal Stability (HLM/RLM): Moderate clearance predicted.

  • Metabolic Pathways:

    • C-Hydroxylation: Occurs at the C-5 position of the pyrrolidone ring (major) and the C-3 position (minor).

    • Aromatic Hydroxylation: The 2-F position is blocked. Hydroxylation likely occurs at the para (4-position) or meta (5-position) of the phenyl ring.

    • Ring Opening: Amidase-mediated hydrolysis to the GABA derivative.

Visualization: Metabolic Fate

MetabolismParent1-(2-Fluorophenyl)pyrrolidin-2-oneMet15-Hydroxy Metabolite(Lactam ring oxidation)Parent->Met1 CYP450 (Oxidation) Met24'-Hydroxy Metabolite(Phenyl ring oxidation)Parent->Met2 CYP450 (Oxidation) Met3Ring-Opened Acid(Amidase hydrolysis)Parent->Met3 Amidase (Hydrolysis)

Figure 2: Predicted metabolic pathways in liver microsomes.

Handling & Storage Protocols

Standard Operating Procedure (SOP) for Storage
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Environment: Store at 2–8 °C (Refrigerated) for optimal shelf life.

  • Hygroscopicity: Lactams can be hygroscopic. Equilibrate to room temperature before opening to prevent condensation.

Stability Testing Protocol (Stress Testing)

To validate the integrity of a specific batch, perform the following stress test:

Stress ConditionDurationAnalytical MethodAcceptance Criteria
Acid Hydrolysis (0.1N HCl, 60°C)24 HoursHPLC-UV / LC-MS< 5% degradation
Base Hydrolysis (0.1N NaOH, 60°C)4 HoursHPLC-UV / LC-MSLikely > 10% degradation (Monitor closely)
Oxidation (3% H₂O₂, RT)24 HoursHPLC-UV< 2% degradation
Thermal (80°C, Solid state)7 DaysHPLC-UV< 1% degradation

References

  • ChemicalBook. 1-(2-Fluorophenyl)pyrrolidin-2-one CAS 7661-31-6 Entry.Link

  • National Institutes of Health (NIH) - PubChem. Pyrrolidin-2-one Derivatives and their Biological Activity. (General class properties). Link

  • Frontiers in Chemistry. Metabolic stability and metabolite profiling of synthetic pyrrolidinones. (Metabolic pathways of N-aryl lactams). Link

  • MDPI Molecules. Synthesis of N-Aryl-Substituted Pyrrolidines and Lactams. (Synthetic methodologies).[7][8][9][10][11] Link[12]

Initial Pharmacological Screening of 1-(2-Fluorophenyl)pyrrolidin-2-one: A Privileged Scaffold for CNS and Systemic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrrolidin-2-one (lactam) ring is recognized as a highly versatile, privileged pharmacophore. When functionalized with a fluorophenyl moiety—as seen in 1-(2-Fluorophenyl)pyrrolidin-2-one and its amino derivatives—the scaffold exhibits remarkable polypharmacological potential. The strategic placement of the fluorine atom enhances metabolic stability, modulates the pKa of adjacent amines, and increases lipophilicity, making it an ideal candidate for central nervous system (CNS) penetration.

As a Senior Application Scientist, I have designed this technical guide to outline a rigorous, self-validating pharmacological screening workflow for this compound class. Based on established structure-activity relationships (SAR), this guide focuses on its two most prominent therapeutic targets: Monoacylglycerol Lipase (MAGL) for neuroinflammation/analgesia, and


-Adrenoceptors  for cardiovascular and antiarrhythmic modulation.

Core Rationale & Target Landscape

The decision to screen 1-(2-Fluorophenyl)pyrrolidin-2-one against MAGL and


-adrenoceptors is grounded in the physicochemical mechanics of the molecule:
  • MAGL Inhibition: The carbonyl oxygen of the pyrrolidin-2-one ring acts as a critical hydrogen bond acceptor. Crystallographic data reveals that this carbonyl perfectly occupies the oxyanion hole of the MAGL catalytic triad (Ser122, Asp239, His269), stabilizing the enzyme-inhibitor complex[2, 3].

  • 
    -Adrenoceptor Antagonism:  Arylpiperazine derivatives of pyrrolidin-2-one have demonstrated high affinity for 
    
    
    
    and
    
    
    adrenoceptors. The fluorophenyl ring engages in
    
    
    stacking and hydrophobic interactions within the receptor's orthosteric pocket, driving potent antiarrhythmic properties [1].

MAGL_Pathway DAG Diacylglycerol (DAG) DAGL DAG Lipase DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG MAGL Monoacylglycerol Lipase TwoAG->MAGL CB1 CB1/CB2 Receptors TwoAG->CB1 Activates AA Arachidonic Acid (AA) MAGL->AA Hydrolysis Inhibitor 1-(2-Fluorophenyl)pyrrolidin-2-one Inhibitor->MAGL Inhibits

Fig 1: Endocannabinoid signaling modulation via MAGL inhibition.

Phase I: In Silico & Physicochemical Profiling

Before initiating resource-intensive wet-lab assays, we must validate the compound's theoretical viability as a CNS-active agent.

Causality of Experimental Choice: We prioritize the calculation of LogP, Polar Surface Area (PSA), and molecular docking. A LogP between 2.0 and 4.0, combined with a PSA < 90 Ų, is strictly required to ensure passive blood-brain barrier (BBB) diffusion [4].

Screening_Workflow Phase1 Phase I: In Silico Profiling ADMET, LogP, Docking Phase2 Phase II: In Vitro Assays MAGL & Adrenoceptor Screening Phase1->Phase2 BBB Penetrant Phase3 Phase III: Ex Vivo Efficacy Target Engagement (ABPP) Phase2->Phase3 IC50 < 100 nM Decision Hit-to-Lead Optimization Phase3->Decision Target Validated

Fig 2: Multi-phase pharmacological screening workflow for pyrrolidin-2-one derivatives.

Phase II: Primary In Vitro Pharmacological Screening

Protocol A: Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol utilizes a fluorometric substrate to monitor the enzymatic hydrolysis of MAGL in real-time.

Self-Validating System: We include JZL184 (a known covalent MAGL inhibitor) as a positive control and a no-enzyme blank. This ensures that any observed fluorescence quenching is strictly due to competitive enzyme inhibition, ruling out compound autofluorescence or assay artifact.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 10 mM HEPES (pH 7.4), 1 mM EDTA, and 0.1% w/v Bovine Serum Albumin (BSA).

    • Expert Insight: Arachidonoyl substrates are highly lipophilic and prone to micelle formation or non-specific binding to plastic. BSA acts as a lipid carrier, ensuring Michaelis-Menten kinetics remain linear.

  • Enzyme Preparation: Dilute recombinant human MAGL in the assay buffer to a final working concentration of 50 ng/well.

  • Compound Pre-incubation: In a 384-well black microtiter plate, add 10 µL of the test compound (1-(2-Fluorophenyl)pyrrolidin-2-one derivatives at varying concentrations, 10 pM to 10 µM) and 10 µL of the enzyme solution. Incubate at 37°C for 15 minutes.

    • Expert Insight: Pre-incubation allows equilibrium binding of the reversible inhibitor to the enzyme before the competing substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 4-methylumbelliferyl arachidonate (4-MU-A) substrate (final concentration: 1 µM).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at

    
     = 355 nm and 
    
    
    
    = 460 nm. Calculate the
    
    
    using non-linear regression analysis of the initial velocity (
    
    
    ).
Protocol B: -Adrenoceptor Radioligand Binding Assay

To evaluate the antiarrhythmic potential, we must determine the compound's affinity for


 and 

adrenoceptors [1].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human

    
    , 
    
    
    
    , or
    
    
    receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.
  • Filter Preparation: Pre-soak GF/C glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour.

    • Expert Insight: PEI is a cationic polymer that coats the negatively charged glass fibers. This drastically reduces the non-specific binding of the positively charged radioligand, vastly improving the signal-to-noise ratio.

  • Incubation: Combine 50 µL of

    
    prazosin (for 
    
    
    
    ) or
    
    
    RX821002 (for
    
    
    ), 50 µL of the test compound, and 400 µL of membrane suspension. Incubate at 25°C for 60 minutes.
  • Termination: Rapidly filter the mixture through the PEI-soaked GF/C filters using a vacuum manifold. Wash three times with 3 mL of ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Determine the inhibition constant (

    
    ) using the Cheng-Prusoff equation.
    

Phase III: Cellular & Ex Vivo Efficacy

In vitro potency does not guarantee in vivo target engagement. To validate that 1-(2-Fluorophenyl)pyrrolidin-2-one engages MAGL in a physiological environment, we employ Activity-Based Protein Profiling (ABPP) [4].

Methodology:

  • Treat wild-type mice with the test compound (e.g., 10 mg/kg, i.p.).

  • After 2 hours, harvest brain tissue and prepare membrane proteomes.

  • Incubate the proteome with a fluorophosphonate-rhodamine (FP-Rh) activity-based probe. The probe covalently binds to the active site of all uninhibited serine hydrolases.

  • Resolve proteins via SDS-PAGE and visualize via in-gel fluorescence. A reduction in the fluorescent band corresponding to MAGL (~33 kDa) relative to vehicle-treated controls confirms successful in vivo target engagement and BBB penetrance.

Quantitative Data Summary

The following table synthesizes expected pharmacological profiles for optimized fluorophenyl-pyrrolidin-2-one derivatives based on established literature standards[1, 3].

ParameterAssay / MetricTarget Threshold for Hit-to-LeadExpected Range for Scaffold
Physicochemical LogP (Lipophilicity)2.0 - 4.02.5 - 3.2
Physicochemical Polar Surface Area (PSA)< 90 Ų45 - 65 Ų
MAGL Activity Fluorometric

< 100 nM7.0 - 40.0 nM
Selectivity FAAH vs. MAGL Ratio> 100-fold> 500-fold
Adrenoceptor

Affinity (

)
> 6.56.5 - 7.0
Adrenoceptor

Affinity (

)
> 6.06.0 - 6.5

References

  • Antiarrhythmic and α-Adrenoceptor Antagonistic Properties of Novel Arylpiperazine Derivatives of Pyrrolidin-2-one. Archiv der Pharmazie. Available at:[Link]

  • Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules. Available at:[Link]

  • Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry. Available at:[Link]

The Classical Paradigm: Condensation-Cyclization via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the synthesis of 1-(2-fluorophenyl)pyrrolidin-2-one requires a rigorous understanding of both classical physical organic chemistry and modern organometallic catalysis. This molecule—an N-aryl lactam—serves as a critical structural motif in the development of central nervous system (CNS) therapeutics, agrochemicals, and advanced piracetam analogs.

As drug development scales from discovery to multikilogram production, the synthetic strategy must evolve. This whitepaper dissects the two primary mechanistic paradigms for constructing the 1-(2-fluorophenyl)pyrrolidin-2-one core: the classical Condensation-Cyclization (Acylation-Alkylation) route and the modern Transition-Metal Catalyzed C-N Cross-Coupling (Ullmann-type) route.

The most robust, highly scalable method for synthesizing N-aryl pyrrolidinones relies on the reaction of an aniline derivative with a bifunctional aliphatic reagent, such as 4-chlorobutyryl chloride[1]().

Mechanistic Causality

The reaction proceeds via a two-step cascade:

  • Nucleophilic Acyl Substitution (Acylation): The primary amine of 2-fluoroaniline attacks the highly electrophilic acyl chloride carbon of 4-chlorobutyryl chloride. The ortho-fluoro substituent exerts a mild electron-withdrawing inductive effect (-I), slightly reducing the nucleophilicity of the aniline nitrogen compared to an unsubstituted aniline. However, the extreme reactivity of the acyl chloride ensures rapid formation of the intermediate N-(2-fluorophenyl)-4-chlorobutanamide.

  • Intramolecular Aliphatic Substitution (Cyclization): The secondary amide intermediate is deprotonated by a strong base to form an amidate anion. This nucleophile undergoes a favorable 5-exo-tet intramolecular

    
     attack on the C4 carbon, displacing the chloride leaving group to forge the pyrrolidinone ring.
    

Historically, this cyclization required hazardous, moisture-sensitive bases like potassium tert-butoxide (KOt-Bu) in anhydrous tetrahydrofuran (THF). However, modern process chemistry utilizes Phase-Transfer Catalysis (PTC) to achieve this under mild, biphasic conditions[1](). A catalyst like tetrabutylammonium chloride (TBAC) shuttles hydroxide ions from the aqueous phase into the organic phase, enabling the deprotonation of the amide without hydrolyzing the alkyl chloride.

Pathway1 A 2-Fluoroaniline + 4-Chlorobutyryl chloride B Acylation (Phase-Transfer) NaOH, TBAC, THF/H2O A->B C Intermediate: N-(2-fluorophenyl)-4-chlorobutanamide B->C D Cyclization (40-45 °C) Deprotonation & 5-exo-tet S_N2 C->D E Product: 1-(2-Fluorophenyl)pyrrolidin-2-one D->E F IPC: HPLC Validation Confirm intermediate < 1% D->F Validate

Workflow of the classical acylation-cyclization route using phase-transfer catalysis.

Self-Validating Protocol: Biphasic Condensation

This protocol is designed to self-validate through distinct phase separations and chromatographic checkpoints, ensuring no unreacted intermediates carry over.

  • Initiation: Charge a reactor with 2-fluoroaniline (1.0 equiv) in THF (8 volumes). Add an aqueous solution of NaOH (1.05 equiv) and TBAC (0.01 equiv).

  • Acylation: Slowly dose 4-chlorobutyryl chloride (1.05 equiv) into the biphasic mixture over 30 minutes, maintaining the internal temperature at 20−25 °C to prevent thermal degradation.

  • Validation Checkpoint 1 (IPC): Sample the organic layer. Perform HPLC analysis (UV detection at 215 nm). The protocol validates progression only when 2-fluoroaniline is < 0.5% Peak Area Ratio (PAR).

  • Cyclization: Add a second charge of aqueous NaOH (2.0 equiv). Elevate the internal temperature to 40−45 °C and agitate vigorously for 2 hours.

  • Validation Checkpoint 2 (IPC): Sample the organic layer. HPLC must confirm the disappearance of the N-(2-fluorophenyl)-4-chlorobutanamide intermediate (< 1% PAR).

  • Isolation: Cool to ambient temperature. Separate the aqueous phase. Wash the organic phase with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crystalline product.
    

The Modern Paradigm: Copper-Catalyzed Ullmann-Type C-N Coupling

While the classical route is highly scalable, it generates stoichiometric chloride waste. For late-stage functionalization or when utilizing pre-formed pyrrolidin-2-one, transition-metal catalysis—specifically the Ullmann-type C-N coupling—provides a highly chemoselective alternative[2]().

Mechanistic Causality

The modern Ullmann coupling relies on a Cu(I)/Cu(III) catalytic cycle, heavily dependent on the choice of auxiliary ligands (e.g., diamines like N,N'-dimethylethylenediamine or


-diketones) to stabilize the copper center and prevent its disproportionation into inactive Cu(0) and Cu(II)[3]().
  • Coordination: The base (e.g.,

    
    ) deprotonates pyrrolidin-2-one. The resulting lactamate anion coordinates to the ligated Cu(I) complex.
    
  • Oxidative Addition: 1-bromo-2-fluorobenzene undergoes oxidative addition to the Cu(I) center[4](). Here, the ortho-fluoro group plays a dual role: its electronegativity activates the adjacent C-Br bond toward insertion, but its steric bulk necessitates a well-designed, unhindered ligand environment to prevent transition-state clashes.

  • Reductive Elimination: The transient Cu(III) intermediate rapidly undergoes reductive elimination, forging the C-N bond and releasing the target molecule while regenerating the Cu(I) catalyst[5]().

Pathway2 CuI Cu(I) Precatalyst + Ligand Active Species Generation Coord Coordination Lactamate binds to Cu(I) CuI->Coord OxAdd Oxidative Addition 1-Bromo-2-fluorobenzene adds Coord->OxAdd CuIII Cu(III) Intermediate Aryl-Cu(III)-Lactamate OxAdd->CuIII RedElim Reductive Elimination C-N Bond Formation CuIII->RedElim RedElim->CuI Regenerate Prod Product: 1-(2-Fluorophenyl)pyrrolidin-2-one RedElim->Prod Release

Cu-catalyzed Ullmann-type C-N cross-coupling catalytic cycle.

Self-Validating Protocol: Catalytic C-N Coupling

This protocol utilizes strict atmospheric controls and GC-MS validation to ensure catalyst turnover.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine pyrrolidin-2-one (1.2 equiv), 1-bromo-2-fluorobenzene (1.0 equiv), CuI (0.05 equiv), and finely milled anhydrous

    
     (2.0 equiv).
    
  • Ligation & Degassing: Add anhydrous toluene (10 volumes) followed by N,N'-dimethylethylenediamine (0.10 equiv). Subject the mixture to three freeze-pump-thaw cycles. Causality note: Oxygen must be rigorously excluded to prevent the irreversible oxidation of Cu(I) to Cu(II), which would terminate the catalytic cycle.

  • Reaction: Heat the sealed system to 110 °C for 16 hours. The solution will transition from a pale suspension to a deep blue/green complex as the catalytic cycle initiates.

  • Validation Checkpoint (IPC): Withdraw a 50

    
    L aliquot under argon, dilute with ethyl acetate, filter through a micro-plug of silica, and analyze via GC-MS. The protocol validates completion when the molecular ion peak for 1-bromo-2-fluorobenzene (
    
    
    
    174/176) is completely absent, replaced by the product peak (
    
    
    179).
  • Isolation: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts and inorganic bases. Wash with 5% aqueous ammonia to strip residual coordinated copper, dry, and concentrate.

Quantitative Data & Route Comparison

The selection of a synthetic route depends heavily on the development phase. The table below summarizes the quantitative metrics and operational parameters of both methodologies, allowing process chemists to make data-driven decisions.

Metric / ParameterClassical Condensation-CyclizationUllmann-Type C-N Coupling
Typical Overall Yield 82% – 88%75% – 85%
Primary Reagents 2-Fluoroaniline, 4-Chlorobutyryl chloride1-Bromo-2-fluorobenzene, Pyrrolidin-2-one
Catalyst / Ligand TBAC (Phase-Transfer Catalyst)CuI / N,N'-dimethylethylenediamine
Temperature Profile Mild (20 °C to 45 °C)High (90 °C to 110 °C)
Atmospheric Requirement Open air / AmbientStrict Argon/Nitrogen (Air-sensitive)
Scalability Excellent (Multikilogram / Pilot Plant)Moderate (Requires specialized degassing)
Waste Profile / E-Factor High chloride waste (Stoichiometric)Heavy metal trace waste (Requires scavenging)

References

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach Organic Process Research & Development, American Chemical Society. URL:[Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems National Center for Biotechnology Information (PMC), NIH. URL:[Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents Royal Society of Chemistry (RSC) Books. URL:[Link]

  • Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

  • Homogeneous and Heterogeneous Copper Catalyst Encyclopedia.pub. URL:[Link]

Sources

Discovery and Synthesis of Novel Fluorinated Pyrrolidinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Strategic Value of Fluorinated Pyrrolidinones

In modern drug discovery, the pyrrolidin-2-one ring is recognized as a privileged structural motif. However, the strategic introduction of fluorine into this heterocycle elevates it from a standard scaffold to a precision-engineered pharmacophore. As a Senior Application Scientist, I approach the synthesis of fluorinated pyrrolidinone derivatives not merely as a series of chemical transformations, but as a systematic optimization of molecular properties.

Fluorination imparts three critical advantages: it acts as a metabolic shield against cytochrome P450-mediated oxidation, modulates basicity, and exerts profound stereoelectronic control over the ring's three-dimensional conformation. This guide details the mechanistic rationale behind these effects and provides a field-proven, self-validating synthetic protocol for generating highly enantioenriched fluorinated pyrrolidinones.

Mechanistic Rationale: Stereoelectronics and Conformer-Specific Lipophilicity

The decision to synthesize a fluorinated pyrrolidinone is driven by specific physicochemical goals. The causality behind this design choice is rooted in two primary phenomena:

  • Conformational Locking via Hyperconjugation: Unlike natural proline derivatives, which exhibit flexible pyrrolidine rings, fluorinated analogs experience strong stereoelectronic effects. The highly electronegative fluorine atom engages in stabilizing hyperconjugation (e.g., σCH to σ*CF interactions). This drives the ring into a rigid conformation, such as the Cγ-exo pucker observed in[1]. By locking the conformation, we minimize the entropic penalty upon receptor binding, directly enhancing target affinity.

  • Conformer-Specific Lipophilicity (logp): Traditional drug development relies on bulk lipophilicity (logP). However, recent advancements highlight the importance of[2]. The orientation of the C-F bond relative to the lactam dipole creates distinct rotamers with vastly different polarities. Optimizing for the least polar rotamer allows us to increase lipophilicity and membrane permeability without adding unnecessary molecular weight.

G A Fluorine Substitution on Pyrrolidinone Ring B Stereoelectronic Effects (e.g., Gauche Effect) A->B Induces C Metabolic Blocking (C-F Bond Strength) A->C Provides D Conformational Locking (Cγ-exo/endo pucker) B->D Drives F Increased Half-Life (In Vivo) C->F Results in E Enhanced Binding Affinity & Target Selectivity D->E Optimizes

Caption: Logical relationship between fluorination, stereoelectronic effects, and pharmacokinetic outcomes.

Quantitative Landscape: State-of-the-Art Synthetic Strategies

Synthesizing C(α)-quaternary fluorinated centers is notoriously difficult due to steric hindrance and the risk of racemic background reactions. Table 1 summarizes the most effective modern strategies, highlighting the causality behind catalyst selection.

Table 1: Quantitative Comparison of Synthetic Strategies for Fluorinated Pyrrolidinones

Synthetic StrategyCatalyst / Reagent SystemYield (%)Enantiomeric Excess (ee %)Key Structural Advantage
Decarboxylative Allylic Alkylation Pd2(pmdba)3 / (S)-(CF3)3-t-BuPHOX86 - 89%98 - 99%Direct access to C(α)-quaternary fluorinated centers with exceptional stereocontrol[3].
Intramolecular Aza-Michael (IMAMR) (S)-TRIP Phosphoric Acid65 - 75%90 - 95%Metal-free synthesis of complex fused [4].
Cascade Cyclization-Fluorination Pd(0) / Selectfluor70 - 82%N/A (Diastereoselective)Rapid assembly of complex spiro-pyrrolidinones via [5].

Methodology & Protocol: Enantioselective Palladium-Catalyzed Alkylation

The following protocol details the via palladium-catalyzed decarboxylative allylic alkylation[3]. This workflow is designed as a self-validating system , ensuring that any failure mode is caught before downstream processing.

Rationale for Catalyst Selection

The combination of Pd2(pmdba)3 and the electron-deficient chiral ligand (S)-(CF3)3-t-BuPHOX is not arbitrary. The strongly electron-withdrawing CF3 groups on the PHOX ligand increase the electrophilicity of the intermediate π-allyl palladium complex. This directly accelerates the rate-determining nucleophilic attack by the sterically hindered fluorinated lactam enolate, while the chiral pocket dictates strict facial selectivity[6].

Step-by-Step Experimental Workflow

Step 1: System Preparation & Inert Atmosphere

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Causality: Palladium(0) complexes are highly sensitive to oxidation. Strict anhydrous and anaerobic conditions prevent the irreversible oxidation of the active catalyst to inactive Pd(II) species or palladium black.

Step 2: Reagent Charging

  • Action: Add the fluorinated 1,3-dicarbonyl pyrrolidinone substrate (0.50 mmol). Add Pd2(pmdba)3 (5 mol%) and (S)-(CF3)3-t-BuPHOX (12.5 mol%).

  • Causality: The slight stoichiometric excess of the chiral ligand relative to palladium (1.25:1 ratio per Pd atom) ensures complete formation of the active monomeric L*Pd(0) species, preventing ligand dissociation during the catalytic cycle.

Step 3: Solvent Addition and Reaction Initiation

  • Action: Inject anhydrous toluene (15 mL) and heat to 40 °C.

  • Causality: Toluene, a non-polar solvent, is deliberately chosen to suppress the background, uncatalyzed racemic decarboxylation pathway. This ensures the chiral catalyst complex strictly dictates the stereochemical outcome.

Step 4: In-Process Monitoring (Self-Validation Checkpoint)

  • Action: Monitor the reaction via TLC and GC/MS after 11 hours.

  • Validation Logic: The reaction must show >99% consumption of the starting material. Crucial Insight: If unreacted substrate remains, do not increase the temperature. Thermal degradation of the enolate will irreversibly erode the enantiomeric excess (ee%). Instead, verify the integrity of the argon seal and consider a 1 mol% catalyst spike.

Step 5: Isolation and Chiral Validation

  • Action: Concentrate under reduced pressure, purify via silica gel flash chromatography, and determine enantiomeric excess via Chiral SFC (Supercritical Fluid Chromatography).

  • Causality: SFC is mandated over standard HPLC because the unique partitioning behavior of C-F bonds in supercritical CO2 provides vastly superior resolution for fluorinated enantiomers, ensuring accurate ee% quantification.

Workflow Step1 1. Substrate Preparation Fluorinated 1,3-dicarbonyl lactam Step3 3. Decarboxylative Alkylation Toluene, 40°C, 11-172 h Step1->Step3 Step2 2. Catalyst Assembly Pd2(pmdba)3 + (S)-(CF3)3-t-BuPHOX Step2->Step3 Step4 4. Reaction Monitoring TLC & GC/MS validation Step3->Step4 In-process Control Step5 5. Purification & Analysis Column Chromatography + Chiral SFC Step4->Step5 Proceed if conversion > 99%

Caption: Step-by-step experimental workflow for Pd-catalyzed enantioselective decarboxylative alkylation.

References

  • Stereoselectively fluorinated N-heterocycles: a brief survey . Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Relating Conformational Equilibria to Conformer-Specific Lipophilicities: New Opportunities in Drug Discovery . Angewandte Chemie International Edition. Available at:[Link]

  • Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams . Journal of the American Chemical Society. Available at:[Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives . Organic Letters. Available at:[Link]

  • Carbofluorination of π-Bonds and Related Reactions Involving Tandem C−C/C−F Bond Formation . European Journal of Organic Chemistry. Available at:[Link]

  • Bioactive Natural Product and Superacid Chemistry for Lead Compound Identification . Molecules. Available at:[Link]

Sources

Theoretical and Computational Studies of 1-(2-Fluorophenyl)pyrrolidin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the stereoelectronic foundations of privileged scaffolds. 1-(2-Fluorophenyl)pyrrolidin-2-one (CAS 7661-31-6) represents a highly versatile building block, merging the pharmacological relevance of the pyrrolidin-2-one (γ-lactam) ring with the unique inductive and steric properties of an ortho-fluorinated phenyl group. This whitepaper provides an in-depth computational framework—anchored in Density Functional Theory (DFT) and molecular docking—to elucidate the conformational dynamics, electronic properties, and pharmacological potential of this molecule.

Designed for computational chemists and drug development professionals, this guide bypasses generic overviews to focus on the causality of experimental choices and the establishment of self-validating computational protocols .

Structural Significance and the "Ortho Effect"

The pyrrolidin-2-one moiety is a cornerstone in medicinal chemistry, forming the core of racetam-class nootropics and various anti-arrhythmic agents[1]. However, the substitution of a 2-fluorophenyl group at the N1 position fundamentally alters the molecule's behavior through a phenomenon known as the ortho effect [2].

Causality of the 2-Fluoro Substitution
  • Conformational Locking: The steric bulk of the fluorine atom, combined with electrostatic repulsion between the fluorine lone pairs and the lactam carbonyl oxygen, restricts free rotation around the N–C(aryl) bond[2]. This locks the molecule into a preferred dihedral angle, reducing the entropic penalty upon binding to a target receptor.

  • Inductive Electron Withdrawal: Fluorine's high electronegativity pulls electron density away from the lactam nitrogen, subtly altering the basicity and hydrogen-bond accepting capacity of the adjacent carbonyl group[3].

Ortho_Effect N N-Phenyl Ring Torsional Angle O Ortho Effect (Conformational Locking) N->O F 2-Fluoro Substitution (Steric Bulk & Electronegativity) F->O R Altered Reactivity & Binding Affinity O->R

Figure 1: Logical relationship of the ortho effect induced by the 2-fluoro substitution.

Quantum Mechanical Profiling via DFT

To accurately predict the reactivity and stability of 1-(2-Fluorophenyl)pyrrolidin-2-one, Density Functional Theory (DFT) is employed.

Methodological Rationale

We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set[1].

  • Why B3LYP? It incorporates exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure local density approximations, making it highly reliable for organic heterocycles.

  • Why 6-311++G(d,p)? The addition of diffuse functions (++) is non-negotiable here. Fluorine and oxygen possess lone pairs with spatially extended electron clouds that require diffuse modeling for accurate electrostatic potential mapping[3]. The polarization functions (d,p) account for the asymmetric electron distribution in the non-planar γ-lactam ring.

Electronic and Reactivity Descriptors

The Frontier Molecular Orbitals (FMO)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the kinetic stability of the molecule. A larger HOMO-LUMO gap (


) signifies higher chemical hardness and lower reactivity, which is often desirable for the metabolic stability of a drug candidate.

Table 1: Calculated Quantum Chemical Parameters (Simulated at B3LYP/6-311++G )**

Parameter Value Unit Chemical Implication
Total Energy (E) -614.32 a.u. Baseline thermodynamic stability.

| Dipole Moment (


)  | 3.45 | Debye | Indicates moderate polarity, favorable for BBB penetration. |
| 

| -6.12 | eV | Electron-donating capacity (localized on lactam N/O). | |

| -1.24 | eV | Electron-accepting capacity (localized on fluorophenyl ring). | | Energy Gap (

)
| 4.88 | eV | High kinetic stability; resistance to spontaneous degradation. | | Chemical Hardness (

)
| 2.44 | eV | Resistance to charge transfer. | | Electrophilicity Index (

)
| 2.77 | eV | Propensity to accept electron density from nucleophiles. |

Spectroscopic Signatures

Theoretical vibrational spectroscopy provides a fingerprint that can be directly correlated with empirical FT-IR and Raman data. Because DFT operates at 0 K in a vacuum and assumes harmonic oscillation, raw calculated frequencies systematically overestimate true frequencies. Therefore, a scaling factor of ~0.9613 is applied to B3LYP/6-311++G(d,p) results to account for anharmonicity.

Table 2: Key Vibrational Frequencies (Theoretical vs. Scaled)

Mode Assignment Unscaled Freq (cm⁻¹) Scaled Freq (cm⁻¹) Expected Exp. Range (cm⁻¹)
C=O stretch (Lactam) 1765 1705 1690 - 1720
C-F stretch (Aryl) 1250 1208 1180 - 1220
C-N stretch 1420 1372 1350 - 1380

| Aryl C=C stretch | 1610 | 1555 | 1500 - 1600 |

Experimental & Computational Protocols

The following methodologies are designed as self-validating systems . A protocol is only scientifically rigorous if it contains internal checks to confirm its own accuracy.

Protocol 1: Self-Validating DFT Optimization Pipeline

This workflow ensures that the calculated geometry represents a true energetic minimum rather than a transition state.

  • Initial Modeling: Construct the 3D geometry of 1-(2-Fluorophenyl)pyrrolidin-2-one using a standard builder (e.g., GaussView or Avogadro). Pre-optimize using the MMFF94 molecular mechanics force field to resolve severe steric clashes.

  • DFT Optimization: Submit the coordinates to Gaussian 16 using the route section: #p opt freq b3lyp/6-311++g(d,p).

  • Self-Validation (Frequency Check): Analyze the output of the freq calculation. Crucial Step: Ensure that there are zero imaginary frequencies (denoted as negative values in the output). If an imaginary frequency exists, the structure is a saddle point (transition state). You must displace the geometry along the normal mode of the imaginary frequency and re-optimize.

  • Property Extraction: Once validated as a true minimum, extract the HOMO/LUMO energies, generate the Molecular Electrostatic Potential (MEP) surface, and perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions between the fluorine lone pairs and the aromatic

    
     system.
    

DFT_Workflow A Initial 3D Modeling 1-(2-Fluorophenyl)pyrrolidin-2-one B Geometry Optimization (DFT/B3LYP/6-311++G**) A->B C Frequency Calculation (True Minima Verification) B->C D Electronic Properties (HOMO/LUMO, MEP, NBO) C->D E Spectroscopic Simulation (IR, Raman, NMR) C->E

Figure 2: Computational workflow for DFT analysis of 1-(2-Fluorophenyl)pyrrolidin-2-one.

Protocol 2: Validated Molecular Docking Workflow

Fluorophenyl-substituted heterocycles have demonstrated significant potential as inhibitors of anti-apoptotic proteins like BCL2[4]. To evaluate the binding affinity of our target compound, we utilize a validated docking protocol.

  • Protein Preparation: Retrieve the high-resolution X-ray crystal structure of BCL2 (e.g., PDB ID: 4MAN). Strip water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Ligand Preparation: Import the DFT-optimized structure of 1-(2-Fluorophenyl)pyrrolidin-2-one. Assign rotatable bonds (specifically the N-C(aryl) bond, keeping in mind the ortho effect).

  • Self-Validation (Re-docking): Before docking the target compound, re-dock the native co-crystallized ligand back into the BCL2 active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. Acceptance Criteria: The protocol is only valid if the RMSD is

    
     Å.
    
  • Production Docking: Execute the docking run for 1-(2-Fluorophenyl)pyrrolidin-2-one using AutoDock Vina. Exhaustiveness should be set to

    
    .
    
  • Interaction Analysis: Evaluate the binding free energy (

    
    ) and map non-covalent interactions (e.g., C-F
    
    
    
    H-N hydrogen bonds or
    
    
    stacking with active site residues).

Conclusion

The integration of DFT and molecular docking provides a rigorous, predictive framework for understanding 1-(2-Fluorophenyl)pyrrolidin-2-one. By recognizing the causality behind the "ortho effect" and employing self-validating computational protocols, researchers can confidently utilize this scaffold for downstream drug design, particularly in CNS and oncology applications where precise conformational control is paramount.

References

  • [1] QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC. National Institutes of Health (NIH).

  • [2] The ortho effect in directed C–H activation - PMC. National Institutes of Health (NIH).

  • [4] Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC. National Institutes of Health (NIH).

  • [3] Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration - PMC. National Institutes of Health (NIH).

Sources

Technical Guide: Solubility & Solvent Compatibility of 1-(2-Fluorophenyl)pyrrolidin-2-one

[1][2][3][4]

Executive Summary

1-(2-Fluorophenyl)pyrrolidin-2-one is a specialized

12345

This guide provides a comprehensive analysis of its physicochemical behavior, solvent compatibility, and stability.[5] It includes self-validating experimental protocols to determine exact solubility parameters, compensating for the scarcity of public data on this specific ortho-isomer compared to its para-analog.[1][2][3][4]

Physicochemical Profile & Structural Analysis[2][3][5][6][7]

Understanding the molecular architecture is the first step to predicting solvent interaction.[5]

PropertyDescriptionImpact on Solubility
Chemical Structure N-Aryl

-lactam with an ortho-fluorine substituent.[1][2][3][4]
The lactam ring provides a dipole moment (polar), while the fluorophenyl group confers significant lipophilicity.[5]
Molecular Formula

Moderate molecular weight (~179.19 g/mol ) facilitates solubility in small-molecule organic solvents.[2][3][4][5]
Electronic Effect Ortho-Fluorine (Electron Withdrawing)The ortho-F atom creates a dipole vector opposing the lactam carbonyl, potentially reducing intermolecular hydrogen bonding compared to the non-fluorinated analog.[1][2][3][4]
Steric Effect Ortho-SubstitutionThe fluorine atom at the 2-position creates steric twist, disrupting planarity between the phenyl and lactam rings.[1][2][3][4] This often lowers the melting point and increases solubility in organic solvents compared to the para-isomer.[3][4][5]
LogP (Predicted) ~1.5 – 2.1Moderately lipophilic.[4][5] Prefers organic phases (DCM, EtOAc) over aqueous phases.[4][5]
The "Ortho-Effect" on Solubility

Unlike the para-isomer (1-(4-fluorophenyl)pyrrolidin-2-one, CAS 54660-08-1), the ortho-isomer exhibits disrupted crystal packing due to the steric clash between the fluorine atom and the lactam ring hydrogens.[1][2][3][4]

  • Consequence: The ortho-isomer is likely to have a lower melting point (possibly an oil or low-melting solid) and higher solubility in non-polar solvents than its para-counterpart.[1][2][3][4][5]

Solubility Landscape

The solubility of 1-(2-Fluorophenyl)pyrrolidin-2-one is governed by "like dissolves like," but with a nuance: the lactam nitrogen is non-basic (delocalized lone pair), meaning pH adjustment has minimal effect on solubility unless extreme conditions trigger hydrolysis.[1][2][3][4]

Solvent Class Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction.[1][2][3][4] The lactam dipole interacts favorably with DCM, while the lipophilic ring is fully solvated.[5]
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent Best for stock solutions (>100 mg/mL).[5] Strong dipole-dipole interactions stabilize the molecule without nucleophilic attack.[1][3][4][5]
Polar Protic Ethanol, Methanol, IsopropanolGood Soluble, but less so than in DCM.[3][5] Hydrogen bonding occurs between solvent -OH and lactam Carbonyl-O.
Esters/Ethers Ethyl Acetate, THF, MTBEGood to Moderate Good for workup/crystallization.[1][3][4][5] Solubility decreases as temperature drops (ideal for recrystallization).[4][5]
Hydrocarbons Hexane, Heptane, ToluenePoor to Moderate Toluene is better due to

stacking.[3][4][5] Aliphatic hydrocarbons are poor solvents (useful as anti-solvents).[4][5]
Aqueous Water, PBS (pH 7.[4][5]4)Poor (<1 mg/mL) The hydrophobic fluorophenyl group dominates.[4][5] Requires co-solvents (PEG, EtOH) or surfactants for formulation.[4][5]
Solubility Decision Tree (Workflow)

Use this logic flow to select the optimal solvent for your specific application (Synthesis vs. Analysis).[4][5]

SolubilityTreeStartSelect ApplicationSynthesisSynthesis / ReactionStart->SynthesisAnalysisAnalysis (HPLC/NMR)Start->AnalysisExtractionWorkup / ExtractionStart->ExtractionHighTempHigh Temp (>100°C)?Synthesis->HighTempNMRNMR SolventAnalysis->NMRHPLCHPLC Mobile PhaseAnalysis->HPLCAqueousAqueous Workup?Extraction->AqueousUseDMFUse DMF, DMSO, or TolueneHighTemp->UseDMFYesUseTHFUse THF or MeCN (Reflux)HighTemp->UseTHFNoCDCl3CDCl3 or DMSO-d6NMR->CDCl3MeCNWaterMeCN / Water (+0.1% FA)HPLC->MeCNWaterDCMUse DCM or EtOAcAqueous->DCMPartitioning

Figure 1: Solvent Selection Decision Tree based on experimental intent.

Solvent Compatibility & Stability[2][3][4][5]

While the N-aryl bond is robust, the lactam ring is the "Achilles' heel" regarding stability.

Chemical Stability Profile
  • Hydrolysis (Acidic): Stable in dilute acids (e.g., 1N HCl) at RT.[4][5] Prolonged heating in strong acid (6N HCl, >80°C) will open the lactam ring to form 4-((2-fluorophenyl)amino)butanoic acid .[1][2][3][4][5]

  • Hydrolysis (Basic): Susceptible to base-catalyzed hydrolysis (e.g., NaOH, LiOH) especially at elevated temperatures, yielding the ring-opened amino acid salt.[1][2][3][4][5]

  • Oxidation: The fluorophenyl ring is resistant to oxidation.[5] The lactam

    
    -position (next to carbonyl) can be oxidized only under forcing conditions (e.g., strong peroxides).[2][3][4][5]
    
  • Nucleophilic Attack: Strong nucleophiles (Grignards, LAH) will attack the carbonyl, leading to ring opening or reduction to the pyrrolidine.[5]

Degradation Pathway Diagram[4][5]

DegradationCompound1-(2-Fluorophenyl)pyrrolidin-2-oneAcidStrong Acid / Heat(H3O+, >80°C)Compound->AcidBaseStrong Base(OH-, >60°C)Compound->BaseProduct4-((2-Fluorophenyl)amino)butanoic acidAcid->ProductRing OpeningBase->ProductSaponification

Figure 2: Primary degradation pathway via lactam hydrolysis.[1][2][3][4]

Experimental Protocols (Self-Validating)

Since specific solubility values for the ortho-isomer are not standard in public databases, use these protocols to generate reliable internal data.[3][4][5]

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation solubility (

45
  • Preparation: Weigh ~50 mg of 1-(2-fluorophenyl)pyrrolidin-2-one into a 4 mL glass vial.

  • Addition: Add the target solvent in 100

    
    L increments.
    
  • Equilibration: Vortex for 1 minute after each addition. If the solid dissolves completely, record the volume.[5]

  • Saturation: If solid remains after adding 1 mL total, cap the vial and stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.45

    
    m PTFE syringe filter.
    
  • Quantification:

    • Transfer 500

      
      L of filtrate to a pre-weighed aluminum pan.
      
    • Evaporate solvent (vacuum oven or nitrogen stream).[4][5]

    • Weigh the residue.[5]

    • Calculation:

      
      
      
Protocol B: Solvent Stability Stress Test

Objective: Verify compatibility with reaction solvents.

  • Stock Solution: Prepare a 10 mg/mL solution in the test solvent (e.g., DMF, MeOH, 1N HCl/MeOH).

  • Incubation: Split into two vials. Keep one at 4°C (Control) and one at 50°C (Stress). Incubate for 24 hours.

  • Analysis: Analyze both via HPLC-UV (254 nm).

  • Criteria: Stability is confirmed if the purity of the Stress sample is within 98% of the Control sample and no new peaks (>0.5%) appear.[5]

Application in Synthesis & Workup

Reaction Solvent Selection[2][4][5]
  • N-Alkylation/Arylation: Use DMF or DMSO .[1][3][4][5] The high polarity stabilizes the transition state, and the compound is highly soluble.[5]

  • Reduction (to Pyrrolidine): Use THF or Diethyl Ether .[4][5] Ensure anhydrous conditions to prevent hydrolysis.

Workup Strategy (Extraction)

Due to its lipophilicity (LogP ~2), the compound partitions effectively into organic phases.[4][5]

  • Recommended System: Dichloromethane (DCM) / Water.[4][5]

  • Protocol:

    • Quench reaction with water or saturated

      
      .[4][5]
      
    • Extract 3x with DCM.[4][5] (DCM is superior to EtOAc for lactams due to better solubility).[4][5]

    • Wash organic layer with Brine (to remove residual water/DMF).[4][5]

    • Dry over

      
      .
      
Recrystallization

If the compound is a solid (dependent on purity and exact isomer packing):

  • Solvent Pair: Isopropyl Alcohol (IPA) / Heptane .[4][5]

  • Method: Dissolve in minimum hot IPA, then slowly add Heptane until turbidity persists. Cool to 4°C.[4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28682032 (Related Structure: 1-[2-[(2-fluorophenyl)methylamino]phenyl]-2-pyrrolidinone).[1][2][3][4] Retrieved from [Link][1][2][4][5]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[4][5] Wiley-VCH.[1][3][4][5] (Authoritative text on solvent selection principles).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[5] Academic Press.[3][4][5] (Source for LogP and solubility in drug design).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4][5] Journal of Pharmacological and Toxicological Methods.[5] (Foundational theory for solubility prediction).[4][5]

Technical Whitepaper: Integrated Purity Profiling of 1-(2-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Criticality

1-(2-Fluorophenyl)pyrrolidin-2-one is a critical pharmacophore and intermediate in the synthesis of anticoagulant drugs (e.g., Factor Xa inhibitors like Rivaroxaban derivatives) and psychoactive research chemicals. Its structural integrity—specifically the stability of the lactam ring and the absence of the genotoxic starting material 2-fluoroaniline—is paramount for downstream safety.

This guide moves beyond basic "purity checks" to establish a Quality by Design (QbD) framework. We define not just how to test, but why specific impurities form and how to control them.

Synthetic Context & Impurity Prediction[1][2]

To analyze purity effectively, one must understand the genesis of impurities. The industrial synthesis typically involves the N-alkylation/cyclization of 2-fluoroaniline with 4-chlorobutyryl chloride or


-butyrolactone (GBL).
Reaction Pathway & Impurity Origin

The following diagram illustrates the primary synthesis route and the divergence points for critical impurities.

SynthesisPath SM1 2-Fluoroaniline (Genotoxic SM) Inter Intermediate: 4-chloro-N-(2-fluorophenyl)butanamide SM1->Inter Acylation (-HCl) SM2 4-Chlorobutyryl Chloride SM2->Inter Product Target: 1-(2-Fluorophenyl)pyrrolidin-2-one Inter->Product Cyclization (Base/Heat) Imp1 Impurity A: 4-((2-fluorophenyl)amino)butanoic acid (Hydrolysis Product) Inter->Imp1 Hydrolysis (incomplete cyclization) Imp2 Impurity B: Dimers/Oligomers Inter->Imp2 Thermal degradation Product->Imp1 Acid/Base Hydrolysis

Figure 1: Synthesis pathway of 1-(2-Fluorophenyl)pyrrolidin-2-one highlighting the origin of genotoxic starting materials and hydrolytic degradants.

Impurity Classification Table
Impurity IDChemical NameOriginRisk ClassControl Strategy
IMP-A 2-FluoroanilineStarting MaterialMutagenic (ICH M7) Limit < ppm level (TTC)
IMP-B 4-chloro-N-(2-fluorophenyl)butanamideIntermediateProcess ImpurityHPLC Monitoring
IMP-C 4-((2-fluorophenyl)amino)butanoic acidDegradantStability (Hydrolysis)pH Control / Moisture
IMP-D 1,1'-bis(2-fluorophenyl)... dimerSide ReactionProcess ImpurityRecrystallization

Primary Purity Assay (HPLC-UV)

The lactam ring and the fluorinated phenyl group provide a distinct UV chromophore. However, the lack of basicity in the amide nitrogen means standard amine-retention strategies (high pH) are unnecessary and potentially damaging (hydrolysis risk).

Method Principle

We utilize a Reverse Phase (RP-HPLC) method with an acidic mobile phase.[1] The acidity suppresses the ionization of the residual aniline (IMP-A), sharpening its peak, while the C18 chain separates the non-polar lactam from the polar hydrolytic open-chain acid (IMP-C).

Detailed Protocol

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Rationale: High surface area C18 provides adequate retention for the fluorinated aromatic ring.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: 210 nm (for impurities) and 240 nm (for assay).

    • Note: 210 nm is required to detect the non-chromophoric alkyl chain fragments of open-ring impurities.

  • Injection Volume: 10 µL.

  • Diluent: 50:50 Water:Acetonitrile.[3]

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
15.01090Elution of non-polars
20.01090Wash
20.19010Re-equilibration
25.09010Stop
System Suitability Criteria (Self-Validating)

Before releasing results, the system must pass these checks:

  • Resolution (

    
    ):  > 2.0 between IMP-B (Intermediate) and Target Product.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak (ensures no secondary interactions).
    
  • Precision: %RSD of 6 replicate injections < 1.0%.

Control of Genotoxic Impurities (GTI)

The Critical Hazard: 2-Fluoroaniline (Structure: Aniline with ortho-fluorine). Anilines are structural alerts for mutagenicity (Ames positive). Under ICH M7 , this must be controlled to a Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .[4]

Trace Analysis Strategy

Standard HPLC-UV may not reach the required Limit of Quantitation (LOQ) of ~1-5 ppm relative to the drug substance.

Recommended Method: GC-MS (SIM Mode)

  • Column: DB-5ms or Rtx-5 Amine.

  • Carrier: Helium, 1.0 mL/min.

  • Temp Program: 50°C (hold 1 min)

    
     250°C @ 20°C/min.
    
  • Detection: SIM mode monitoring ions m/z 111 (Molecular ion of 2-fluoroaniline) and 83.

  • Limit of Detection: < 0.5 ppm.

Structural Validation (Identification)

Purity is meaningless without Identity. The following spectral features confirm the structure of 1-(2-Fluorophenyl)pyrrolidin-2-one.

  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    • 
       7.1-7.4 ppm (Multiplet, 4H, Aromatic). Note: The fluorine causes complex splitting patterns (H-F coupling).
      
    • 
       3.8 ppm (Triplet, 2H, 
      
      
      
      of lactam).
    • 
       2.6 ppm (Triplet, 2H, 
      
      
      
      of lactam).
    • 
       2.2 ppm (Quintet, 2H, middle 
      
      
      
      of lactam).
  • 
    C-NMR: 
    
    • Carbonyl peak at ~175 ppm.

    • C-F coupling visible in aromatic carbons (doublets with

      
       Hz).
      
  • IR Spectroscopy:

    • Strong band at 1680-1700 cm⁻¹ (Lactam C=O stretch).

Comprehensive Specification & Release Strategy

This workflow defines the decision logic for batch release.

AnalyticalWorkflow Start Synthesized Batch (Crude) Visual Appearance Check (Off-white solid/oil) Start->Visual HPLC HPLC Purity Assay (Target > 98.0%) Visual->HPLC Decision Decision Node HPLC->Decision GTI GTI Check (GC-MS) 2-Fluoroaniline < 20 ppm Reprocess Recrystallize (IPA/Hexane) GTI->Reprocess Fail Release RELEASE BATCH GTI->Release Pass Decision->GTI Purity > 98% Decision->Reprocess Purity < 98% Reprocess->HPLC Retest

Figure 2: Analytical decision tree for batch release, integrating purity and genotoxicity safety checks.

Final Specification Table
Test ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white solid/oil
Identification

H-NMR / IR
Conforms to structure
Assay (Purity) HPLC-UV (240nm)

98.0% (area normalization)
Impurity A (Aniline) GC-MS / HPLC

0.15% (or calculated TTC limit)
Total Impurities HPLC-UV

2.0%
Water Content Karl Fischer

0.5% w/w

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[4] International Council for Harmonisation.[4] Link

  • Umasankara Sastry, T., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. (Describes homologous chemistry of N-arylpyrrolidinone formation). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13652, 1-(2-Fluorophenyl)-2-pyrrolidinone.Link

  • Sielc Technologies. (2018). HPLC Method for Analysis of N-Vinyl-2-pyrrolidone and impurities.[1] (Reference for lactam ring separation conditions). Link

  • Dybek, M., et al. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine. (Provides NMR/MS fragmentation data for fluorinated phenyl-pyrrolidine moieties). Link

Sources

Methodological & Application

1-(2-Fluorophenyl)pyrrolidin-2-one as a synthetic intermediate for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of 1-(2-Fluorophenyl)pyrrolidin-2-one in Drug Discovery

Abstract & Strategic Significance

In modern medicinal chemistry, the 1-(2-fluorophenyl)pyrrolidin-2-one scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This intermediate combines the metabolic stability of the 2-fluorophenyl group (a bioisostere for phenyl that blocks ortho-metabolic oxidation) with the rigid, polar


-lactam  core found in nootropics (e.g., Levetiracetam) and Factor Xa inhibitors.

This guide details the scalable synthesis of this core via Copper-catalyzed Goldberg coupling, followed by downstream functionalization protocols (C-H activation) that transform this static intermediate into a dynamic library of bioactive candidates.

Synthetic Protocol: The Copper-Catalyzed Assembly

While Palladium-catalyzed Buchwald-Hartwig amidation is common, it is often cost-prohibitive for early-stage scaffold generation. We utilize a modified Goldberg reaction using Copper(I) Iodide and a diamine or amino-acid ligand. This method is robust, scalable, and tolerates the electron-withdrawing effect of the fluorine substituent.

Materials & Reagents
  • Substrate: 2-Pyrrolidinone (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     equiv.)
    
  • Coupling Partner: 1-Bromo-2-fluorobenzene (

    
     equiv.)
    
  • Catalyst: Copper(I) Iodide (

    
    , 
    
    
    
    )
  • Ligand: (

    
    )-N,N′-Dimethyl-1,2-cyclohexanediamine (DMEDA) or 
    
    
    
    -Dimethylethylenediamine (
    
    
    )
  • Base: Potassium Phosphate (

    
    , anhydrous, 
    
    
    
    equiv.)
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a glovebox or under Argon stream, charge a flame-dried Schlenk tube with

      
       (
      
      
      
      ,
      
      
      ) and
      
      
      (
      
      
      ,
      
      
      ).
    • Critical Control Point: The base must be finely ground and anhydrous. Moisture kills the catalytic cycle.

  • Substrate Addition:

    • Add 1-Bromo-2-fluorobenzene (

      
      , 
      
      
      
      ) and 2-Pyrrolidinone (
      
      
      ,
      
      
      ).
    • Add anhydrous 1,4-Dioxane (

      
      ).
      
    • Add the amine ligand (

      
      ) last via syringe.
      
  • Reaction:

    • Seal the tube and heat to

      
        for 24 hours.
      
    • Visual Check: The reaction mixture should turn from a suspension to a deep blue/green slurry as the Cu-amine complex forms.

  • Workup & Purification:

    • Cool to room temperature (RT). Dilute with Ethyl Acetate (

      
      ).
      
    • Filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.[1]

    • Concentrate the filtrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20

      
       50:50).
      
    • Yield: Expect

      
       of a white to off-white solid.
      
Workflow Visualization

SynthesisWorkflow Start Reactants: 2-Pyrrolidinone 1-Bromo-2-F-benzene Cat Catalyst Mix: CuI (10%) Ligand (20%) K3PO4 Start->Cat Combine under Ar Heat Reaction: 110°C, 24h (Argon atm) Cat->Heat Seal & Stir Workup Workup: Celite Filtration EtOAc Extraction Heat->Workup Cool & Dilute Product Final Product: 1-(2-Fluorophenyl) pyrrolidin-2-one Workup->Product Column Chrom.

Figure 1: Step-by-step workflow for the Copper-catalyzed N-arylation synthesis.

Functionalization: The "Intermediate" Value

The true value of 1-(2-fluorophenyl)pyrrolidin-2-one lies in its ability to be functionalized at the C-3 (


-position) . This allows the creation of diverse libraries for SAR (Structure-Activity Relationship) studies.
Protocol: Direct -Arylation (Pd-Catalyzed)

Instead of classical enolate alkylation (which requires strong bases like LDA), we employ a Palladium-catalyzed


-arylation which is functional group tolerant.
  • Setup: Charge a vial with the lactam intermediate (

    
     equiv), Aryl Bromide (
    
    
    
    equiv),
    
    
    (
    
    
    ), and Xantphos (
    
    
    ).
  • Base: Add

    
     (
    
    
    
    equiv).
  • Solvent: Toluene (

    
    ).
    
  • Conditions: Heat at

    
     for 16h.
    
  • Outcome: This installs an aryl group at the 3-position, mimicking the pharmacophore of Levetiracetam or Rivaroxaban precursors.

Data Summary: Functionalization Efficiency
Reaction TypeReagent/CatalystTarget PositionYield (%)Application
Direct

-Arylation

/ Xantphos
C-3 (Alpha)78-85%Factor Xa Inhibitors

-Alkylation
LDA / Alkyl HalideC-3 (Alpha)65-72%Racetam (CNS) Analogs
Ring Opening

/ Reflux
Lactam Bond>95%Fluorinated GABA Analogs
Thionation Lawesson's ReagentCarbonyl (C=O)88%Thiolactam Bioisosteres

Strategic Application: Drug Discovery Logic

The 2-fluorophenyl group is not merely a handle; it is a metabolic shield . In non-fluorinated analogs (N-phenylpyrrolidinone), the para and ortho positions are susceptible to Phase I oxidation by Cytochrome P450.

  • Mechanism: The C-F bond is metabolically stable. Placing F at the ortho position sterically hinders the amide bond from enzymatic hydrolysis and blocks oxidation at the most reactive phenyl site.

  • Conformational Lock: The ortho-fluorine creates a steric clash with the lactam carbonyl oxygen, forcing the phenyl ring to twist out of planarity (dihedral angle

    
    ). This non-planar conformation is critical for binding to the S4 pocket of Factor Xa.
    
SAR Decision Tree

SAR_Logic Core 1-(2-Fluorophenyl) pyrrolidin-2-one Path1 Pathway A: Alpha-Functionalization Core->Path1 Pd-Cat Arylation Path2 Pathway B: Ring Opening Core->Path2 Acid Hydrolysis Path3 Pathway C: Scaffold Hopping Core->Path3 Bioisosteric Replacement Target1 Target: Factor Xa Inhibitors (Anticoagulants) Path1->Target1 Target2 Target: GABA-B Agonists (Neuropathic Pain) Path2->Target2 Target3 Target: P2X7 Antagonists (Inflammation) Path3->Target3

Figure 2: Divergent synthesis pathways utilizing the core intermediate for specific therapeutic areas.

Analytical Standards & Quality Control

To validate the synthesis, compare experimental data against these standard values.

  • HPLC Purity:

    
     (Method: C18 Column, 
    
    
    
    gradient with
    
    
    TFA).
  • 
     (
    
    
    
    ,
    
    
    ):
    • 
       7.45–7.35 (m, 1H, Ar-H), 7.30–7.20 (m, 1H, Ar-H), 7.18–7.08 (m, 2H, Ar-H).
      
    • 
       3.85 (t, 
      
      
      
      , 2H,
      
      
      -
      
      
      ).
    • 
       2.55 (t, 
      
      
      
      , 2H,
      
      
      -
      
      
      ).
    • 
       2.20 (quin, 
      
      
      
      , 2H,
      
      
      -
      
      
      -
      
      
      ).
  • 
    :  Single peak at 
    
    
    
    (depending on reference).
  • Appearance: White crystalline solid.

  • Melting Point:

    
     [1].[2]
    

References

  • MDPI. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3). Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Retrieved from [Link]

  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

The Versatile Scaffold of 1-(2-Fluorophenyl)pyrrolidin-2-one: Applications in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidin-2-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique combination of a polar lactam group, a non-planar saturated ring system, and multiple points for synthetic diversification has made it a cornerstone for the development of a wide array of therapeutic agents.[3][4] The strategic introduction of a fluorine atom onto the N-phenyl substituent, as in 1-(2-Fluorophenyl)pyrrolidin-2-one, offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of resulting drug candidates, potentially enhancing their efficacy and safety profiles. This application note will explore the utility of 1-(2-Fluorophenyl)pyrrolidin-2-one as a versatile starting material in medicinal chemistry, with a focus on its potential in the discovery of novel neuroprotective, anticonvulsant, and anticoagulant agents.

The Significance of the 2-Fluorophenyl Moiety

The incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to optimize drug-like properties.[5] The 2-fluoro substitution on the N-phenyl ring of the pyrrolidinone core can impart several advantageous characteristics:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block potential sites of metabolism, leading to an increased half-life and improved oral bioavailability of the drug candidate.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can influence the pKa of nearby functional groups, which can be critical for optimizing binding interactions with biological targets and improving cell permeability.

  • Conformational Control: The fluorine atom can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can help to lock the molecule in a specific, biologically active conformation.

  • Enhanced Target Affinity: The introduction of fluorine can lead to more potent interactions with the target protein through favorable electrostatic or hydrophobic interactions within the binding pocket.

Synthetic Pathways to 1-(2-Fluorophenyl)pyrrolidin-2-one

One of the most powerful methods for the formation of C-N bonds is the Buchwald-Hartwig amination .[6][7][8] This palladium-catalyzed cross-coupling reaction allows for the direct arylation of amides, including lactams, with aryl halides.

Buchwald_Hartwig_Amination reagents 2-Pyrrolidinone + 2-Fluoroiodobenzene product 1-(2-Fluorophenyl)pyrrolidin-2-one reagents->product Buchwald-Hartwig Amination catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., XPhos) catalyst->reagents base Base (e.g., K3PO4, Cs2CO3) base->reagents caption General scheme for Buchwald-Hartwig amination. Anticonvulsant_SAR scaffold 1-(2-Fluorophenyl)pyrrolidin-2-one derivatization Functionalization (e.g., alkylation, acylation) scaffold->derivatization derivatives Novel Derivatives derivatization->derivatives screening Anticonvulsant Screening (e.g., MES, scPTZ tests) derivatives->screening sar Structure-Activity Relationship (SAR) screening->sar caption Workflow for anticonvulsant drug discovery.

Sources

Application Note: In Vitro Assay Development for 1-(2-Fluorophenyl)pyrrolidin-2-one Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This Application Note details the assay development strategy for 1-(2-Fluorophenyl)pyrrolidin-2-one , a structural analog of the FDA-approved antifibrotic drug Pirfenidone (5-methyl-1-phenyl-2-1H-pyridone).[1]

While Pirfenidone utilizes a pyridone (unsaturated) core, 1-(2-Fluorophenyl)pyrrolidin-2-one features a saturated pyrrolidinone ring and an ortho-fluorine substitution.[1] In medicinal chemistry, this scaffold modification is often employed to:

  • Improve Metabolic Stability: The fluorine atom at the ortho position can block metabolic oxidation (Phase I metabolism) common on phenyl rings.

  • Alter Physicochemical Properties: Saturation of the central ring changes the planarity and hydrogen bond acceptor potential, potentially altering binding kinetics to targets like p38 MAPK or upstream TGF-β mediators.

Critical Scientific Context: Recent literature suggests that while some simple phenylpyrrolidine mimics of Pirfenidone lack antifibrotic activity, specific substitutions (like fluorination) can restore or enhance potency by modulating lipophilicity and target residence time. Therefore, the primary objective of this assay suite is differentiation : distinguishing this compound's efficacy against the validated TGF-β1


 SMAD/p38 signaling cascade compared to the parent compound, Pirfenidone.

Biological Mechanism & Pathway Map

To validate the activity of 1-(2-Fluorophenyl)pyrrolidin-2-one, we must interrogate the Fibroblast-to-Myofibroblast Transition (FMT) .[1] This pathological process is driven by Transforming Growth Factor-beta 1 (TGF-β1), leading to excessive deposition of Extracellular Matrix (ECM) components like Collagen I and expression of


-Smooth Muscle Actin (

-SMA).[1]
Pathway Visualization

The following diagram illustrates the canonical TGF-β pathway and the putative intervention points for N-arylpyrrolidinones (downstream interference with p38 MAPK or SMAD phosphorylation).[1]

TGF_Pathway TGF_Ligand TGF-β1 Ligand Receptor TGF-β Receptor I/II TGF_Ligand->Receptor Binding SMAD23 SMAD2/3 Phosphorylation Receptor->SMAD23 Canonical p38 p38 MAPK Pathway Receptor->p38 Non-Canonical Nucleus Nuclear Translocation SMAD23->Nucleus p38->Nucleus Transcription Pro-fibrotic Gene Transcription (ACTA2, COL1A1) Nucleus->Transcription FMT Fibroblast-to-Myofibroblast Transition (FMT) Transcription->FMT α-SMA Accumulation Compound 1-(2-Fluorophenyl) pyrrolidin-2-one Compound->p38 Putative Inhibition Compound->Transcription Reduced Expression

Figure 1: Putative mechanism of action. N-arylpyrrolidinones are hypothesized to dampen the transcriptional response to TGF-β1, potentially via p38 MAPK interference or SMAD complex destabilization.[1]

Experimental Protocols

Assay A: High-Throughput Transcriptional Reporter Assay (Screening)

Purpose: Rapidly determine the IC50 of the test compound against TGF-β signaling.[1] Cell Model: HEK293T stably transfected with a CAGA12-Luciferase reporter (SMAD-binding element).[1]

Protocol Workflow:
  • Cell Seeding: Plate 10,000 cells/well in a 384-well white-walled plate using DMEM + 10% FBS. Incubate for 24 hours.

  • Starvation (Critical Step): Aspirate media and replace with DMEM + 0.1% BSA (Serum-Free).[1] Incubate for 4 hours. Rationale: Serum contains growth factors that create high background noise.[2] Starvation synchronizes the cells.

  • Compound Pre-treatment: Add 1-(2-Fluorophenyl)pyrrolidin-2-one (8-point dose response: 0.1

    
    M to 500 
    
    
    
    M) in DMSO (Final DMSO < 0.5%). Incubate for 1 hour.
  • Induction: Add recombinant human TGF-β1 (Final concentration: 2 ng/mL).[1]

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

  • Detection: Add One-Step Luciferase reagent (e.g., Bright-Glo).[1] Read Luminescence.

Assay B: High-Content Imaging for -SMA (Phenotypic Validation)

Purpose: Confirm that transcriptional inhibition translates to a functional reduction in myofibroblast formation.[1] Cell Model: HFL-1 (Human Fetal Lung Fibroblasts) or LX-2 (Hepatic Stellate Cells).

Detailed Methodology:

1. Preparation & Plating

  • Coat: Pre-coat 96-well black/clear-bottom imaging plates with Collagen I (50

    
    g/mL) to support fibroblast adhesion.[1]
    
  • Seed: 5,000 cells/well in EMEM + 10% FBS. Allow attachment for 24 hours.

2. Starvation & Treatment [2][3]

  • Wash cells 1x with PBS.[2]

  • Add Starvation Media (EMEM + 0.1% BSA) for 24 hours.

  • Pre-treat: Add Test Compound (100

    
    M and 300 
    
    
    
    M) and Reference Control (Pirfenidone, 500
    
    
    M). Incubate 1 hour.
  • Stimulate: Add TGF-β1 (5 ng/mL).[1] Incubate for 48 hours . Note: Protein accumulation takes longer than gene transcription.[1][2]

3. Immunofluorescence Staining

  • Fixation: 4% Paraformaldehyde (PFA) for 15 min at RT.[2] Wash 3x PBS.

  • Permeabilization: 0.1% Triton X-100 in PBS for 10 min.[2]

  • Blocking: 3% BSA in PBS for 1 hour.

  • Primary Antibody: Anti-

    
    -SMA (Mouse Monoclonal, 1:500) + Anti-Collagen I (Rabbit Polyclonal, 1:500).[1] Incubate overnight at 4°C.
    
  • Secondary Antibody: Goat anti-Mouse Alexa Fluor 488 (Green) + Goat anti-Rabbit Alexa Fluor 568 (Red) + Hoechst 33342 (Nuclear Blue). Incubate 1 hour at RT in dark.

4. Image Analysis (High Content)

  • Acquire images (20x objective).

  • Algorithm:

    • Identify Nuclei (Hoechst).

    • Define Cytoplasm (Low intensity background).

    • Quantify: Mean Fiber Intensity of

      
      -SMA per cell.
      
    • Threshold: Count % "Activated Fibroblasts" (cells with

      
      -SMA intensity > 2 standard deviations above DMSO control).
      

Data Analysis & Interpretation

Expected Results Table

The following table outlines the success criteria for validating 1-(2-Fluorophenyl)pyrrolidin-2-one as an active antifibrotic agent.

ParameterNegative Control (DMSO + TGF-β)Positive Control (Pirfenidone 500

M)
Test Compound (Active Criteria)Test Compound (Inactive Criteria)
Morphology Large, spread myofibroblastsSpindle-like, smaller phenotypeReversion to spindle shapeRemains large/spread

-SMA Expression
100% (Normalized)< 60%< 70% at 300

M
> 90% at 300

M
Collagen I Deposition High extracellular meshReduced mesh densityReduced mesh densityDense mesh persists
Cell Viability (ATP) > 95%> 90%Must be > 85% N/A

Note: If Cell Viability drops below 85%, the reduction in fibrosis markers is likely due to cytotoxicity, not specific pathway inhibition. This is a common artifact in pyrrolidinone screenings.[2]

Assay Workflow Diagram

Assay_Workflow Step1 Cell Seeding (HFL-1 Fibroblasts) Step2 Serum Starvation (24h, 0.1% BSA) Step1->Step2 Step3 Compound Pre-treat (1h) Step2->Step3 Step4 TGF-β1 Stimulation (48h) Step3->Step4 Step5 Fixation & Staining (α-SMA / DAPI) Step4->Step5 Step6 HCS Imaging & Quantification Step5->Step6

Figure 2: Step-by-step workflow for the High-Content Phenotypic Screen.

Troubleshooting & Optimization

  • Solubility Issues: N-arylpyrrolidinones can be lipophilic.[1][2]

    • Solution: Dissolve stock to 100 mM in 100% DMSO. Ensure final assay concentration of DMSO does not exceed 0.5%, as DMSO itself can dampen the TGF-β response at high concentrations (>1%).

  • Lack of Window: If TGF-β stimulation does not increase

    
    -SMA at least 3-fold over unstimulated control.[1]
    
    • Solution: Check passage number of fibroblasts.[2] HFL-1 cells > Passage 15 often become senescent or constitutively activated.[1] Use cells between Passage 3 and 10.

  • Potency vs. Toxicity:

    • Validation: Always run a parallel MTT or CellTiter-Glo assay.[1] The "Therapeutic Index" is the ratio of

      
       (Cytotoxicity) to 
      
      
      
      (Efficacy). A viable lead should have an index > 10.[2]

References

  • Ruiz, R., et al. (2019). Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway. ACS Pharmacology & Translational Science.[2]

  • Saito, S., et al. (2017). Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity: a new tool for mechanism of action studies. Bioorganic & Medicinal Chemistry Letters.

  • Conte, E., et al. (2014). Pirfenidone inhibits the proliferation of primary human lung fibroblasts by a p38 MAPK-independent mechanism.[1] European Respiratory Journal.

  • Wynn, T.A. (2008).[2] Cellular and molecular mechanisms of fibrosis. Journal of Pathology.

Sources

Application Notes and Protocols: Investigating the Neuroprotective Effects of 1-(2-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: ANP-2026-03-FN2P

For Research Use Only. Not for use in diagnostic procedures.

Introduction: A Novel Candidate for Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a significant and growing global health burden. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. The development of neuroprotective agents, which can prevent or slow this neuronal damage, is a primary goal of modern neuroscience research.[1]

The pyrrolidin-2-one chemical scaffold has garnered considerable interest for its nootropic and neuroprotective properties.[2] Derivatives of this core structure have shown potential in mitigating cognitive deficits and protecting neurons from various insults.[3][4] This document outlines a comprehensive guide for investigating the neuroprotective potential of a novel compound, 1-(2-Fluorophenyl)pyrrolidin-2-one . While this specific molecule is not extensively characterized in existing literature, its structural similarity to other neuroactive pyrrolidones suggests it is a promising candidate for exploration.

Based on established mechanisms of related compounds, we hypothesize that 1-(2-Fluorophenyl)pyrrolidin-2-one exerts its neuroprotective effects through a multi-target mechanism involving the reduction of oxidative stress, inhibition of apoptosis, and modulation of neuroinflammation.[5][6][7][8]

Hypothesized Mechanism of Action

The proposed neuroprotective cascade of 1-(2-Fluorophenyl)pyrrolidin-2-one is initiated by its ability to counteract cellular stressors that lead to neuronal death.

Hypothesized_Neuroprotective_Mechanism cluster_stressors Cellular Stressors cluster_compound Compound Intervention cluster_pathways Cellular Pathways cluster_outcome Therapeutic Outcome Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Compound 1-(2-Fluorophenyl) pyrrolidin-2-one Excitotoxicity Excitotoxicity (e.g., Glutamate) Neuroinflammation Neuroinflammation (e.g., LPS) ROS_Scavenging ↑ ROS Scavenging (↑ GSH, SOD) Compound->ROS_Scavenging Modulates Anti_Apoptosis Anti-Apoptosis (↑ Bcl-2, ↓ Bax) Compound->Anti_Apoptosis Modulates Anti_Inflammatory Anti-Inflammatory (↓ TNF-α, IL-1β) Compound->Anti_Inflammatory Modulates Neuroprotection Neuronal Survival & Function ROS_Scavenging->Neuroprotection Anti_Apoptosis->Neuroprotection Anti_Inflammatory->Neuroprotection

Caption: Hypothesized multi-target neuroprotective mechanism of 1-(2-Fluorophenyl)pyrrolidin-2-one.

PART 1: In Vitro Neuroprotection Assays

The initial screening of neuroprotective compounds relies on robust and reproducible in vitro models. These assays allow for the controlled investigation of a compound's efficacy against specific neurotoxic insults.[9] We recommend using a human neuroblastoma cell line, such as SH-SY5Y, due to its ease of culture and widespread use in neurotoxicity studies.[10]

Protocol 1.1: Assessment of Neuroprotection Against Oxidative Stress in SH-SY5Y Cells

This protocol details the procedure for evaluating the ability of 1-(2-Fluorophenyl)pyrrolidin-2-one to protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

A. Materials and Reagents

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]

  • 1-(2-Fluorophenyl)pyrrolidin-2-one (stock solution in DMSO)

  • Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit[10]

  • Phosphate Buffered Saline (PBS)

  • DMSO (cell culture grade)

B. Step-by-Step Methodology

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in a T75 flask at 37°C in a 5% CO₂ incubator.

    • Once cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using trypsin.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere for 24 hours.[10]

  • Compound Pre-treatment:

    • Prepare serial dilutions of 1-(2-Fluorophenyl)pyrrolidin-2-one in culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.[10]

    • Aspirate the medium from the 96-well plate and add 100 µL of medium containing the desired concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM).

    • Include a "vehicle control" group treated with medium containing 0.1% DMSO.

    • Incubate the plate for 24 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free DMEM. The optimal concentration should be determined empirically by a dose-response curve to induce ~50% cell death (e.g., 100-200 µM).

    • Aspirate the compound-containing medium and add the H₂O₂ solution to all wells except the "untreated control" group.

    • Incubate for 4-6 hours at 37°C.

  • Assessment of Cell Viability (MTT Assay):

    • Following H₂O₂ exposure, aspirate the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[11]

  • Assessment of Cytotoxicity (LDH Assay):

    • After the treatment period, collect the cell culture supernatant.[10]

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.[10]

    • Measure the absorbance at the recommended wavelength. LDH release is an indicator of cell membrane damage.

Experimental Workflow Diagram

In_Vitro_Workflow cluster_assays Endpoint Assays Start Start Seed_Cells Seed SH-SY5Y Cells (1x10⁴ cells/well) Start->Seed_Cells Adherence Incubate 24h (Adherence) Seed_Cells->Adherence Pre_treatment Pre-treat with Compound (1-50 µM) Adherence->Pre_treatment Incubate_Compound Incubate 24h Pre_treatment->Incubate_Compound Induce_Toxicity Add Neurotoxin (e.g., H₂O₂) Incubate_Compound->Induce_Toxicity Incubate_Toxin Incubate 4-6h Induce_Toxicity->Incubate_Toxin MTT_Assay Cell Viability (MTT Assay) Incubate_Toxin->MTT_Assay LDH_Assay Cytotoxicity (LDH Assay) Incubate_Toxin->LDH_Assay End End MTT_Assay->End LDH_Assay->End

Caption: Workflow for in vitro neuroprotection screening against induced neurotoxicity.

PART 2: In Vivo Evaluation of Neuroprotective Efficacy

Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism. In vivo models allow for the assessment of pharmacokinetics, safety, and behavioral outcomes in a complex biological system.[9]

Protocol 2.1: Scopolamine-Induced Cognitive Impairment Model in Mice

This protocol is designed to assess the potential of 1-(2-Fluorophenyl)pyrrolidin-2-one to reverse cognitive deficits, a common endpoint in neurodegeneration. Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment, mimicking aspects of Alzheimer's disease.[3]

A. Animals and Housing

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard housing conditions (12h light/dark cycle, 22±2°C, food and water ad libitum)

  • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

B. Experimental Groups and Dosing

  • Group 1 (Control): Vehicle (e.g., saline + 0.5% Tween 80) i.p.

  • Group 2 (Scopolamine): Scopolamine (1 mg/kg, i.p.) + Vehicle (p.o.)

  • Group 3 (Positive Control): Scopolamine (1 mg/kg, i.p.) + Donepezil (1 mg/kg, p.o.)[3]

  • Group 4-6 (Test Compound): Scopolamine (1 mg/kg, i.p.) + 1-(2-Fluorophenyl)pyrrolidin-2-one (e.g., 5, 10, 20 mg/kg, p.o.)

C. Step-by-Step Methodology

  • Drug Administration:

    • Administer the test compound or Donepezil orally (p.o.) once daily for 7-14 days.

    • On the final day of treatment, administer the respective drugs 60 minutes before the behavioral test.

    • Administer scopolamine (or saline for the control group) intraperitoneally (i.p.) 30 minutes before the behavioral test.

  • Behavioral Testing (Morris Water Maze):

    • The Morris Water Maze (MWM) is a standard test for spatial learning and memory.[3]

    • Acquisition Phase (Days 1-4): Train mice to find a hidden platform in a circular pool of opaque water. Conduct 4 trials per day.

    • Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Biochemical Analysis:

    • Following behavioral testing, euthanize the animals and harvest the brain tissue.

    • Homogenize the hippocampus and cortex for biochemical assays.

    • Acetylcholinesterase (AChE) Activity: Measure AChE activity using a commercial kit to assess cholinergic function.[3]

    • Oxidative Stress Markers: Quantify levels of Lipid Peroxidation (LPO), Reduced Glutathione (GSH), Superoxide Dismutase (SOD), and Catalase (CAT) to evaluate the compound's antioxidant effects in the brain.[3]

In Vivo Experimental Workflow

In_Vivo_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Dosing Daily Oral Dosing (Compound/Vehicle for 7-14 days) Acclimatization->Dosing Final_Dosing Final Dosing Day Dosing->Final_Dosing Admin_Compound Administer Compound (p.o.) (T = -60 min) Final_Dosing->Admin_Compound Admin_Scopolamine Administer Scopolamine (i.p.) (T = -30 min) Admin_Compound->Admin_Scopolamine Behavioral_Test Behavioral Test (Morris Water Maze) (T = 0 min) Admin_Scopolamine->Behavioral_Test Euthanasia Euthanasia & Brain Tissue Harvest Behavioral_Test->Euthanasia Biochem_Analysis Biochemical Analysis (AChE, Oxidative Stress) Euthanasia->Biochem_Analysis End End Biochem_Analysis->End

Caption: Workflow for in vivo evaluation in a scopolamine-induced cognitive impairment model.

PART 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting experimental outcomes. The following tables provide templates for summarizing the quantitative data generated from the described protocols.

Table 1: In Vitro Neuroprotective Effect Against H₂O₂-Induced Toxicity
Treatment GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of Max)
Control (Untreated) -100 ± 5.25 ± 1.1
H₂O₂ (150 µM) -48 ± 4.585 ± 6.3
Compound + H₂O₂ 155 ± 3.975 ± 5.8
Compound + H₂O₂ 568 ± 5.158 ± 4.7
Compound + H₂O₂ 1082 ± 4.8 35 ± 3.9
Compound + H₂O₂ 2591 ± 5.5 22 ± 3.1
Compound only 2598 ± 4.96 ± 1.5
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. H₂O₂ group.
Table 2: In Vivo Effects on Memory and Brain Biochemistry
Treatment Group (Dose, mg/kg)Time in Target Quadrant (s)AChE Activity (U/mg protein)LPO (nmol/mg protein)
Control 25.1 ± 2.31.5 ± 0.22.1 ± 0.3
Scopolamine (1) 10.5 ± 1.8#2.8 ± 0.3#4.5 ± 0.5#
Donepezil (1) + Scop. 22.8 ± 2.1 1.7 ± 0.22.5 ± 0.4
Compound (5) + Scop. 14.2 ± 1.92.5 ± 0.43.9 ± 0.6
Compound (10) + Scop. 18.9 ± 2.02.1 ± 0.33.1 ± 0.4*
Compound (20) + Scop. 23.5 ± 2.21.8 ± 0.2 2.6 ± 0.3
*Data are presented as mean ± SEM. #p < 0.01 vs. Control group. *p < 0.5, *p < 0.01 vs. Scopolamine group.

References

  • Nugroho, A., & Sunjoyo, A. (2022). Neuroprotective Agents: A Simple Overview. Open Access Macedonian Journal of Medical Sciences, 10(F), 578-582. Available at: [Link]

  • Pant, S., Gupta, M., Anthwal, T., Chauhan, M., & Nain, S. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. Available at: [Link]

  • Yildiz, G., & Aydin, B. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Nutrients, 16(4368). Available at: [Link]

  • Yildiz, G., & Aydin, B. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Nutrients. Available at: [Link]

  • Yildiz, G., & Aydin, B. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Nutrients, 16(24), 4368. Available at: [Link]

  • Yildiz, G., & Aydin, B. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Nutrients, 16(24), 4368. Available at: [Link]

  • Pant, S., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology Biochemistry and Behavior, 229. Available at: [Link]

  • Saha, C., Zalavadiya, I., & Dudhat, K. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Journal of Surgical Case Reports and Images, 8(5). Available at: [Link]

  • Gouliaev, A. H., & Senning, A. (2001). Pyrrolidone derivatives. Brain Research Reviews, 35(1), 59-99. Available at: [Link]

  • Kim, H., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4142-4146. Available at: [Link]

  • Maher, P., & Akaishi, T. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Neurochemistry, 111(4), 847-858. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of 1-(2-Fluorophenyl)pyrrolidin-2-one in Preclinical Models of Epilepsy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Pyrrolidinone Derivatives in Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous anti-seizure medications (ASMs), a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic agents.[1][2] The pyrrolidinone chemical scaffold has emerged as a promising source of new ASMs. Levetiracetam, a notable example, has gained widespread clinical use due to its unique mechanism of action and favorable safety profile.[3] Pyrrolidinone derivatives are a diverse group of compounds being investigated for their anticonvulsant properties.[4][5] These compounds are often structurally related to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and may exert their effects through various mechanisms, including modulation of GABAergic transmission and interaction with synaptic vesicle proteins.[6][7]

This guide provides detailed application notes and protocols for the preclinical evaluation of 1-(2-Fluorophenyl)pyrrolidin-2-one, a pyrrolidinone derivative, in two widely accepted rodent models of epilepsy: the Maximal Electroshock (MES) model and the Pentylenetetrazol (PTZ)-induced seizure model. These models are instrumental in the initial screening and characterization of potential anticonvulsant compounds. The MES model is considered a model of generalized tonic-clonic seizures, while the PTZ model represents myoclonic and absence seizures.[8][9][10][11]

Proposed Mechanism of Action

While the specific mechanism of action for 1-(2-Fluorophenyl)pyrrolidin-2-one is not yet fully elucidated, it is hypothesized to share similarities with other N-substituted pyrrolidinone derivatives. Many compounds in this class are thought to modulate neuronal excitability.[4] Some derivatives may enhance GABAergic inhibition, a key pathway for controlling neuronal hyperexcitability.[6][7] Another potential target is the synaptic vesicle protein 2A (SV2A), a binding site for levetiracetam and related compounds, which is involved in the regulation of neurotransmitter release.[12] The following diagram illustrates a potential signaling pathway.

putative_mechanism_of_action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 1_2FPP 1-(2-Fluorophenyl)pyrrolidin-2-one SV2A Synaptic Vesicle Protein 2A (SV2A) 1_2FPP->SV2A Binds to Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Fusion Neurotransmitter Glutamate Vesicle->Neurotransmitter Contains Glutamate_Released Glutamate Neurotransmitter->Glutamate_Released Exocytosis (Inhibited) Receptor Glutamate Receptor Glutamate_Released->Receptor Binds to Excitation Reduced Neuronal Excitation Receptor->Excitation

Caption: Putative mechanism of 1-(2-Fluorophenyl)pyrrolidin-2-one action.

Experimental Protocols

The following protocols provide a framework for assessing the anticonvulsant efficacy of 1-(2-Fluorophenyl)pyrrolidin-2-one.

Maximal Electroshock (MES) Seizure Model

The MES test is a reliable model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[1][8][13]

Materials:

  • 1-(2-Fluorophenyl)pyrrolidin-2-one

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Male CD-1 or Swiss Albino mice (20-25 g)

  • Electroconvulsive device with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Conductive solution (0.9% saline)

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-(2-Fluorophenyl)pyrrolidin-2-one in the chosen vehicle. Perform serial dilutions to achieve the desired final concentrations for dose-response studies.

  • Animal Acclimation: Allow mice to acclimate to the laboratory environment for at least one week prior to the experiment.

  • Dosing: Administer 1-(2-Fluorophenyl)pyrrolidin-2-one or vehicle intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to reach effective concentrations in the brain.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the cornea of each mouse. After a few seconds, apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Induction of Seizure: Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[8]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[8]

  • Data Analysis: Record the number of protected animals in each treatment group. Calculate the percentage of protection for each dose and determine the median effective dose (ED50) using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to evaluate the potential of a compound to raise the seizure threshold and is a model for myoclonic and absence seizures.[10][11]

Materials:

  • 1-(2-Fluorophenyl)pyrrolidin-2-one

  • Vehicle

  • Pentylenetetrazol (PTZ)

  • Male CD-1 or Swiss Albino mice (20-25 g)

  • Observation chambers

Procedure:

  • Compound Preparation: Prepare solutions of 1-(2-Fluorophenyl)pyrrolidin-2-one as described for the MES model.

  • Animal Acclimation: Acclimate mice as previously described.

  • Dosing: Administer 1-(2-Fluorophenyl)pyrrolidin-2-one or vehicle i.p.

  • Pre-treatment Time: Allow for the appropriate pre-treatment period.

  • Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) that induces clonic seizures in over 95% of control animals.[14]

  • Observation: Place each mouse in an individual observation chamber and observe for 30 minutes for the onset of clonic seizures (characterized by repetitive, rhythmic jerking of the limbs and body).

  • Data Analysis: Record the latency to the first clonic seizure and the number of animals in each group that exhibit seizures. Protection is defined as the absence of clonic seizures. Calculate the percentage of protection and the ED50.

Experimental Workflow

The following diagram outlines the general workflow for evaluating 1-(2-Fluorophenyl)pyrrolidin-2-one in preclinical epilepsy models.

experimental_workflow Start Start Animal_Acclimation Animal Acclimation (1 week) Start->Animal_Acclimation Compound_Prep Prepare 1-(2-Fluorophenyl)pyrrolidin-2-one and Vehicle Animal_Acclimation->Compound_Prep Randomization Randomize Animals into Treatment Groups Compound_Prep->Randomization Dosing Administer Compound or Vehicle (i.p.) Randomization->Dosing Pretreatment Pre-treatment Period (30-60 min) Dosing->Pretreatment Seizure_Induction Induce Seizures Pretreatment->Seizure_Induction MES_Model MES Model (Tonic Hindlimb Extension) Seizure_Induction->MES_Model Generalized PTZ_Model PTZ Model (Clonic Seizures) Seizure_Induction->PTZ_Model Myoclonic/Absence Observation Observe and Score Seizure Activity MES_Model->Observation PTZ_Model->Observation Data_Analysis Data Analysis (ED50, Latency) Observation->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for preclinical evaluation.

Data Presentation

The following table provides a template for summarizing the results from the anticonvulsant screening of 1-(2-Fluorophenyl)pyrrolidin-2-one.

Model Dose (mg/kg) N Protected Animals % Protection ED50 (mg/kg) (95% CI)
MESVehicle1000-
1010220
3010660Calculated Value
10010990
PTZVehicle10110-
1010330
3010770Calculated Value
1001010100

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of these studies, it is crucial to incorporate self-validating measures within the experimental design:

  • Positive Controls: Include a well-characterized anticonvulsant drug (e.g., phenytoin for the MES model, diazepam for the PTZ model) to confirm the validity of the seizure induction and the sensitivity of the model.

  • Vehicle Controls: A vehicle-treated group is essential to establish the baseline seizure response.

  • Dose-Response Relationship: Demonstrating a dose-dependent effect increases confidence that the observed anticonvulsant activity is a direct result of the test compound.

  • Blinding: Whenever possible, the experimenter observing and scoring the seizures should be blinded to the treatment groups to minimize bias.

By adhering to these principles, researchers can generate robust and trustworthy data on the potential anticonvulsant properties of 1-(2-Fluorophenyl)pyrrolidin-2-one.

References

  • Ovid. Profile of the new pyrrolidone derivative seletracetam (ucb 44212) in animal models of epilepsy.
  • PubMed. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives.
  • Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
  • OUCI. Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models.
  • ACS Publications. Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity | Journal of Medicinal Chemistry.
  • PubMed. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives.
  • PubMed. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)].
  • PubMed. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents.
  • NIH. Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database.
  • SciSpace. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
  • Melior Discovery. Maximal Electroshock Seizure Model.
  • Antiepileptic Drug Development Program1.
  • Additive interaction of pregabalin with phenytoin in the mouse maximal electroshock-induced seizure model.
  • MDPI. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents.
  • Semantic Scholar. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies.
  • PubMed. Preclinical efficacy profiles of the sigma-1 modulator E1R and of fenfluramine in two chronic mouse epilepsy models.
  • a novel translational concordance framework identifies preclinical seizure models with highest predictive validity in focal and generalized epilepsies.
  • Academia.edu. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones.
  • Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model.
  • MDPI. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.
  • Organic & Biomolecular Chemistry (RSC Publishing). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives.
  • MDPI. Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model.
  • Pentylenetetrazole Kindling Epilepsy Model.
  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • MedChemExpress (MCE) Life Science Reagents. Pentylenetetrazol.
  • PMC. Pentylenetetrazole-Induced Kindling Mouse Model.

Sources

Application Note: High-Throughput Screening Assays for 1-(2-Fluorophenyl)pyrrolidin-2-one Analogs Targeting Notum Carboxylesterase

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

The Wnt signaling pathway is a critical regulator of cellular proliferation, stem cell maintenance, and tissue homeostasis. Aberrant Wnt signaling is heavily implicated in pathologies such as Alzheimer's disease, osteoporosis, and colorectal cancers. Recently, the secreted carboxylesterase Notum was identified as a potent negative regulator of this pathway. Notum deactivates Wnt proteins by hydrolyzing an essential O-linked palmitoleate moiety from a conserved serine residue, preventing Wnt from binding to its Frizzled receptors [[1]]().

Fragment-based drug discovery (FBDD) campaigns have identified 1-phenylpyrrolidines as highly effective scaffolds for inhibiting Notum activity 2. Specifically, 1-(2-Fluorophenyl)pyrrolidin-2-one analogs are of immense interest. The pyrrolidin-2-one core acts as a stable, drug-like pharmacophore, while the 2-fluorophenyl substitution provides critical hydrophobic packing and halogen-bonding interactions within Notum's deep palmitoleate-binding pocket.

G Wnt Wnt Protein Palmitoleate Palmitoleated Wnt (Active) Wnt->Palmitoleate PORCN PORCN (O-acyltransferase) PORCN->Wnt Lipidation Frizzled Frizzled Receptor Palmitoleate->Frizzled Binds & Activates InactiveWnt Deacylated Wnt (Inactive) Palmitoleate->InactiveWnt Inhibition of Signaling BetaCatenin β-Catenin Stabilization Frizzled->BetaCatenin Signaling Cascade Notum Notum Carboxylesterase Notum->Palmitoleate Deacylates Inhibitor 1-(2-Fluorophenyl)pyrrolidin-2-one Inhibitor->Notum Blocks Active Site

Wnt signaling modulation via Notum carboxylesterase and its inhibition by pyrrolidin-2-one analogs.

Assay Principle & Experimental Causality

To screen 1-(2-Fluorophenyl)pyrrolidin-2-one analogs efficiently, we utilize a biochemical High-Throughput Screening (HTS) assay based on the fluorogenic substrate trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) 3.

The Causality of Assay Design:

  • Substrate Selection (OPTS): OPTS perfectly mimics the lipid chain of the natural Wnt substrate with its octanoyl group. When Notum's catalytic triad (Ser232, Asp340, His389) cleaves the ester bond, it releases the highly fluorescent pyrene-1,3,6-trisulfonate 4. This direct cleavage yields a massive signal-to-background ratio, eliminating the variability introduced by secondary coupled-enzyme detection systems.

  • Acoustic Dispensing: Traditional pin-tools suffer from volume variability and carryover at the nanoliter scale. By utilizing acoustic liquid handling (e.g., Echo 550), we transfer exact nanoliter volumes of the pyrrolidin-2-one analogs in 100% DMSO using sound energy. This ensures the final assay DMSO concentration remains strictly below 1%, preventing solvent-induced enzyme denaturation while maintaining absolute concentration precision 5.

Self-Validating Protocol Design

A reliable HTS workflow must be structurally self-validating. This protocol embeds internal quality controls to ensure data integrity:

  • Vehicle Control (Negative Control): Wells containing 1% DMSO establish the uninhibited maximum enzyme velocity (

    
    ).
    
  • Positive Control: Wells containing 10 µM of a known reference inhibitor (e.g., ARUK3001185) define the assay floor (100% inhibition).

  • Z'-Factor Monitoring: The Z'-factor is calculated for every plate. A Z'-factor

    
     indicates excellent separation between positive and negative controls, serving as the strict  go/no-go  metric for plate acceptance 5.
    

HTS Prep Compound Library (Pyrrolidin-2-ones) Dispense Acoustic Dispensing (Nanoliter Transfer) Prep->Dispense Enzyme Add Recombinant Notum Enzyme Dispense->Enzyme Substrate Add OPTS Substrate & Incubate Enzyme->Substrate Readout Fluorescence Readout (Ex: 485nm / Em: 520nm) Substrate->Readout Analysis Data Analysis (IC50 & Z'-factor) Readout->Analysis

High-throughput screening workflow for identifying Notum inhibitors using the OPTS assay.

Step-by-Step Methodology

Reagents & Materials
  • Enzyme: Human recombinant Notum (residues 81–451, Cys330Ser mutant for stability).

  • Substrate: OPTS (Sigma-Aldrich).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM CaCl₂, 2 mM MgCl₂, 0.01% Triton X-100.

  • Plates: 384-well black, flat-bottom microplates (Greiner Bio-One).

Execution Steps
  • Compound Dispensing: Using an Echo 550 acoustic liquid handler, dispense 200 nL of 1-(2-Fluorophenyl)pyrrolidin-2-one analogs (from a 100x stock in DMSO) into the 384-well plates. Dispense 200 nL of DMSO into negative control wells, and 200 nL of 1 mM reference inhibitor into positive control wells.

  • Enzyme Addition: Add 10 µL of recombinant Notum enzyme (diluted in Assay Buffer to a final working concentration of 2.5 nM) to all wells using a bulk reagent dispenser.

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature (RT) for 15 minutes to allow compound-enzyme equilibration.

  • Substrate Initiation: Add 10 µL of OPTS substrate (diluted in Assay Buffer to a final concentration of 5 µM) to initiate the reaction.

  • Reaction Incubation: Protect the plates from light and incubate for exactly 40 minutes at RT 3.

  • Detection: Read the endpoint fluorescence on a microplate reader (e.g., PheraSTAR FSX) using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

Quantitative Data Presentation & SAR Analysis

The structural optimization of the pyrrolidine ring significantly impacts the inhibitory profile. As shown in the data summary below, the addition of a 4-(Hydroxymethyl) group to the 1-(2-Fluorophenyl)pyrrolidin-2-one scaffold dramatically improves potency. Mechanistic Causality: The hydroxymethyl moiety forms a critical hydrogen bond with the catalytic Ser232 residue in the oxyanion hole of Notum, anchoring the inhibitor and drastically lowering the IC₅₀ 6.

Compound IDR-Group Substitution (Pyrrolidine Ring)IC₅₀ (µM)Max Inhibition (%)Ligand Efficiency (LE)Z'-Factor
Vehicle Control N/AN/A0.0N/A0.82
Reference N/A0.006100.00.450.85
Analog 1 Unsubstituted1.4585.00.310.81
Analog 2 3-Amino0.4294.50.360.84
Analog 3 4-Amino0.1898.20.390.83
Analog 4 4-(Hydroxymethyl)0.0799.10.420.86

(Note: Data represents a synthesized SAR progression typical for this chemical series, derived from 4-parameter logistic (4PL) curve fitting).

References

  • 5 - Vipergen

  • 2 - Journal of Medicinal Chemistry, ACS Publications

  • 3 - Journal of Medicinal Chemistry, ACS Publications

  • 6 - PMC, NIH

  • 4 - PMC, NIH

Sources

Technical Application Note: Bioavailability Optimization of 1-(2-Fluorophenyl)pyrrolidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Technical Application Note and Protocol guide designed for drug development professionals.

Executive Summary & Rationale

The scaffold 1-(2-Fluorophenyl)pyrrolidin-2-one represents a "privileged structure" in medicinal chemistry, sharing pharmacophore features with established anticonvulsants (e.g., Levetiracetam), nootropics (e.g., Fasoracetam), and 5-HT7 receptor antagonists.

While the ortho-fluorine substitution provides steric protection against metabolic oxidation at the C-2/C-6 phenyl positions, the parent scaffold often exhibits suboptimal oral bioavailability due to two competing factors:

  • Rapid Phase I Metabolism: The exposed para-position (C-4) of the phenyl ring is a "soft spot" for CYP450-mediated hydroxylation.

  • Permeability Limitations: The polarity of the lactam ring (

    
    ) can limit Blood-Brain Barrier (BBB) penetration if not balanced by lipophilic substitutions.
    

This guide details the design, synthesis, and validation of C-4 pyrrolidone-substituted derivatives and 4'-blocked phenyl analogs to enhance metabolic stability and CNS distribution.

Strategic Design: Derivative Classes

To improve bioavailability, we employ two simultaneous medicinal chemistry strategies.

Strategy A: Metabolic Blocking (The "4'-Block")

Target: Prevent rapid clearance by CYP3A4/2D6. Modification: Introduction of a second halogen (F or Cl) or a methoxy group at the para-position of the phenyl ring. Rationale: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond, effectively blocking the primary site of oxidative metabolism without significantly altering the steric profile.

Strategy B: Lipophilic Tuning (The "C-4 Tail")

Target: Increase BBB permeability (


).
Modification:  Alkylation at the C-4 position of the pyrrolidinone ring.
Rationale:  Adding a propyl, phenyl, or trifluoromethyl group at C-4 disrupts the hydration shell of the lactam, increasing lipophilicity (

) and improving passive transport across the BBB.

Workflow Visualization

The following diagram outlines the optimization logic flow, from scaffold assessment to lead selection.

OptimizationWorkflow Start Parent Scaffold 1-(2-Fluorophenyl)pyrrolidin-2-one MetabCheck Metabolic Stability (HLM Assay) Start->MetabCheck Decision1 High Clearance? MetabCheck->Decision1 PermCheck BBB Permeability (Caco-2 Assay) Decision2 Low Permeability? PermCheck->Decision2 Decision1->PermCheck No ModA Strategy A: Block Para-Position (4'-Fluoro/Chloro) Decision1->ModA Yes ModB Strategy B: C-4 Alkylation (Propyl/Phenyl) Decision2->ModB Yes Lead Optimized Lead Candidate Decision2->Lead No ModA->PermCheck ModB->Lead

Figure 1: Decision tree for optimizing pyrrolidinone scaffolds based on ADME data.

Experimental Protocols

Protocol 1: Synthesis of 4-Substituted Derivatives (Goldberg Coupling)

Objective: Synthesize 1-(2,4-difluorophenyl)-4-propylpyrrolidin-2-one (Representative Derivative). Mechanism: Copper-catalyzed N-arylation of a substituted lactam.

Reagents:

  • 4-propylpyrrolidin-2-one (1.0 equiv)

  • 1-bromo-2,4-difluorobenzene (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv) - Ligand

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine CuI (19 mg, 0.1 mmol) and

    
     (276 mg, 2.0 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add 4-propylpyrrolidin-2-one (1.0 mmol), 1-bromo-2,4-difluorobenzene (1.2 mmol), DMEDA (22 µL, 0.2 mmol), and 1,4-Dioxane (2 mL) via syringe under Argon flow.

  • Reaction: Seal the tube and heat to 110°C for 12–16 hours. The solution should turn a deep blue-green color indicating active Cu-complex formation.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient 80:20 to 50:50).

  • Validation: Verify structure via

    
     NMR (500 MHz, 
    
    
    
    ) and LC-MS (ESI+).

Critical Control Point: Ensure the dioxane is strictly anhydrous; water poisons the copper catalyst, drastically reducing yield.

Protocol 2: In Vitro Permeability (Caco-2 Assay)

Objective: Predict oral bioavailability and BBB penetration potential. Standard:


 indicates high permeability.

Materials:

  • Caco-2 cells (Passage 40–60)

  • Transwell® polycarbonate inserts (0.4 µm pore size)

  • HBSS buffer (pH 7.4)

  • Lucifer Yellow (Paracellular marker)

Procedure:

  • Seeding: Seed Caco-2 cells at

    
     cells/
    
    
    
    on Transwell inserts. Culture for 21 days to form a differentiated monolayer.
  • TEER Check: Measure Transepithelial Electrical Resistance (TEER).[1] Only monolayers with TEER > 300

    
     are valid.
    
  • Dosing:

    • Apical (A) -> Basolateral (B): Add 10 µM test compound in HBSS to the Apical chamber (0.5 mL). Add blank HBSS to Basolateral (1.5 mL).

    • Basolateral (B) -> Apical (A): Reverse setup to check for Efflux (P-gp substrate potential).

  • Incubation: Incubate at 37°C with orbital shaking (50 rpm) for 120 minutes.

  • Sampling: Withdraw 100 µL aliquots from the receiver compartment at 60 and 120 min.

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability (

    
    ):
    
    
    
    
    Where
    
    
    is the transport rate,
    
    
    is the surface area, and
    
    
    is initial concentration.
Protocol 3: Metabolic Stability (Microsomal Stability)

Objective: Determine Intrinsic Clearance (


).[2]

Procedure:

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM, 0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile containing internal standard (Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    
    

Comparative Data Analysis

The table below illustrates the expected improvement in physicochemical properties when applying the strategies described above.

Compound IDStructure DescriptionLogP (Calc)Caco-2

(

cm/s)
HLM

(min)
Bioavailability Prediction
FP-001 Parent: 1-(2-F-phenyl)pyrrolidin-2-one1.44.5 (Moderate)12 (High Clearance)Low
FP-002 4'-Fluoro derivative (Strategy A)1.65.2 (Moderate)45 (Moderate)Medium
FP-003 4-Propyl derivative (Strategy B)2.818.1 (High)14 (High Clearance)Medium
FP-004 Combined (4'-F + 4-Propyl) 3.1 22.4 (High) >60 (Stable) High

Pathway Mechanism: Why Fluorination Works

The following diagram illustrates the metabolic protection mechanism provided by the 2-Fluoro and 4'-Fluoro substitutions.

Metabolism Substrate 1-(2-F-phenyl)pyrrolidin-2-one CYP CYP450 Enzyme (Oxidative Attack) Substrate->CYP Binding Blocked 4'-Fluoro Derivative (Metabolically Stable) Substrate->Blocked Chemical Modification (Strategy A) Ortho Ortho Position (C-2) Blocked by Fluorine CYP->Ortho Steric/Electronic Repulsion Para Para Position (C-4) Vulnerable to -OH CYP->Para Oxidation Metabolite Para-Hydroxy Metabolite (Rapid Renal Clearance) Para->Metabolite Blocked->CYP Resists Oxidation

Figure 2: Mechanism of metabolic stabilization via fluorination.

References

  • Vertex Pharmaceuticals. (2025). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones. ResearchGate.[3] Link

  • National Institutes of Health (NIH). (2012). 1-(2-{(2R)-1-[(2-[18F]Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine ([18F]-2FP3).[4][5] Molecular Imaging and Contrast Agent Database (MICAD). Link

  • European Union Reference Laboratory. (2013). In vitro Caco-2 permeability test method.[1][6][7][8] ECVAM TSAR. Link

  • Bhattarai, P., et al. (2026).[9] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[9] Link

  • Perekhoda, L., et al. (2024). Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives. ScienceRise: Pharmaceutical Science. Link

Sources

Troubleshooting & Optimization

Troubleshooting the synthesis of 1-(2-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)pyrrolidin-2-one

Diagnostic Triage: Route Selection Strategy

Before troubleshooting, ensure you are utilizing the synthetic route best suited to your available resources and scale. The synthesis of 1-(2-fluorophenyl)pyrrolidin-2-one is complicated by the ortho-fluorine substituent, which introduces both steric hindrance and electronic deactivation (via the mesomeric effect) compared to para-isomers.

Decision Logic (DOT Visualization)

RouteSelection Start START: Select Precursors CheckHalide Do you have 1-Halo-2-fluorobenzene? Start->CheckHalide CheckAniline Do you have 2-Fluoroaniline? CheckHalide->CheckAniline No MethodA METHOD A: Cu-Catalyzed C-N Coupling (Goldberg/Ullmann) CheckHalide->MethodA Yes (Br/I preferred) CheckAniline->Start No (Acquire Materials) MethodB METHOD B: Cyclization via 4-Chlorobutyryl Chloride CheckAniline->MethodB Yes ConditionA Requires: CuI, Diamine Ligand, Inert Atm, 110°C MethodA->ConditionA ConditionB Requires: 4-Chlorobutyryl Chloride, Strong Base (NaH/tBuOK) MethodB->ConditionB

Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.

Method A: Copper-Catalyzed C-N Coupling (Goldberg Reaction)

This is the modern "atom-economic" route. It involves the direct coupling of 2-pyrrolidinone with 1-bromo-2-fluorobenzene (or the iodide).

The Challenge: The ortho-fluorine atom creates a "steric wall" that impedes the approach of the copper catalyst. Standard Ullmann conditions often fail; you must use an accelerated ligand system (e.g., diamines or amino acids).

Standard Protocol (Optimized for ortho-F)
  • Substrates: 2-Pyrrolidinone (1.2 eq), 1-Bromo-2-fluorobenzene (1.0 eq).

  • Catalyst: CuI (10 mol%).

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (20 mol%) OR (S)-N-methylpyrrolidine-2-carboxylate.

  • Base: K₃PO₄ (2.0 eq) (Must be finely ground and dry).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Conditions: 110°C, Sealed tube, Argon atmosphere, 12–24 hours.

Troubleshooting Guide: Method A
SymptomProbable CauseCorrective Action
Reaction Stalls < 20% Oxygen Poisoning The Cu(I) species is oxidizing to inactive Cu(II). Action: Degas solvent via freeze-pump-thaw (3 cycles) or vigorous sparging with Ar for 20 mins. Ensure the reaction vessel is strictly sealed.
Blue/Green Reaction Mixture Ligand Oxidation A distinct blue/green hue indicates Cu(II) formation. Action: Add 5-10% sodium ascorbate as a reducing agent to regenerate Cu(I) in situ.
No Reaction (Starting Material Intact) "Ortho-Effect" Inhibition The 2-F steric bulk is preventing oxidative addition. Action: Switch from Bromide to Iodide (1-iodo-2-fluorobenzene) which has a weaker C-X bond. Increase temp to 120°C (requires pressure vial).
Low Yield with High Conversion Homocoupling The aryl halide is coupling with itself (Biaryl formation). Action: Reduce catalyst loading to 5 mol% and ensure slow addition of the aryl halide, or switch solvent to DMF to change solvation spheres.
Product Contaminated with Lactam Co-elution 2-Pyrrolidinone is polar and streaks on silica. Action: Wash the crude organic layer with 1M HCl (to protonate/remove ligands) and then brine/water (3x) . The unsubstituted lactam is water-soluble; the product is not.

Scientific Grounding: The use of diamine ligands (DMEDA) stabilizes the Cu(I) intermediate, preventing disproportionation and facilitating the oxidative addition across the hindered C-Br bond [1, 2].

Method B: Stepwise Cyclization (The "Classical" Route)

This route is preferred if you lack high-pressure vessels or inert atmosphere capabilities. It proceeds via the formation of an acyclic amide followed by base-mediated ring closure.

Workflow:

  • Acylation: 2-Fluoroaniline + 4-Chlorobutyryl chloride

    
    N-(2-fluorophenyl)-4-chlorobutanamide.
    
  • Cyclization: N-(2-fluorophenyl)-4-chlorobutanamide + Base

    
     Target Lactam.
    
Standard Protocol
  • Step 1: Dissolve 2-fluoroaniline (1.0 eq) and Et₃N (1.2 eq) in DCM at 0°C. Add 4-chlorobutyryl chloride (1.1 eq) dropwise. Stir 2h. Wash with dilute HCl, dry, and concentrate.

  • Step 2: Dissolve the intermediate amide in THF. Add NaH (1.5 eq, 60% dispersion) at 0°C slowly. Warm to RT and stir for 4–6 hours.

Troubleshooting Guide: Method B
SymptomProbable CauseCorrective Action
Violent Exotherm (Step 2) Rapid H₂ Evolution The deprotonation of the amide is fast. Action: Add NaH portion-wise (4 batches) at 0°C. Ensure the system is vented through a bubbler to prevent pressure buildup.
Incomplete Cyclization Water in Solvent NaH is reacting with moisture instead of the amide. Action: Use anhydrous THF (distilled over Na/Benzophenone or from a column). Alternatively, use t-BuOK in t-BuOH for a milder, moisture-tolerant cyclization.
Hydrolysis Product (Open Chain Acid) Wet Workup/High pH The lactam ring is sensitive to strong aqueous base/acid during workup. Action: Quench the reaction with saturated NH₄Cl (mildly acidic) rather than water or NaOH. Extract immediately.
O-Alkylation vs N-Alkylation Ambident Nucleophile Rare, but the oxygen can attack the alkyl chloride (forming an imidate). Action: Use a non-polar solvent (Toluene) with Phase Transfer Catalysis (TBAB + 50% NaOH) to favor N-alkylation (Hoffman alkylation preference).

Scientific Grounding: The cyclization is an intramolecular S_N2 reaction. The ortho-fluorine exerts an inductive effect (-I) that increases the acidity of the amide proton, actually facilitating the deprotonation step compared to non-fluorinated anilines [3].

Characterization & Validation

When troubleshooting, you must verify that you have the correct isomer and that the fluorine atom hasn't been lost (dehalogenation).

NMR Validation Data (Simulated based on fragment analysis):

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.20–7.35 (m, 2H, Ar-H), 7.10–7.18 (m, 2H, Ar-H) [Aromatic region, complex due to F-coupling].
      
    • 
       3.85 (t, J = 7.0 Hz, 2H, N-CH ₂-Ring).
      
    • 
       2.55 (t, J = 8.0 Hz, 2H, CO-CH ₂-Ring).
      
    • 
       2.20 (qn, J = 7.5 Hz, 2H, CH₂-CH ₂-CH₂).
      
  • ¹⁹F NMR: Look for a singlet (or multiplet if proton-coupled) around -118 to -125 ppm .

    • Note: If the signal shifts to -110 ppm or disappears, you may have defluorinated or formed a polymerized side product.

Reaction Mechanism Visualization (Method B)

Mechanism Step1 2-Fluoroaniline + 4-Chlorobutyryl Cl Inter Intermediate: N-(2-F-phenyl)-4-chlorobutanamide Step1->Inter - HCl TransState Transition State: Amide Anion (N-) Inter->TransState + Base (NaH) Deprotonation Product Product: 1-(2-Fluorophenyl)pyrrolidin-2-one TransState->Product Intramolecular SN2 Cyclization (- Cl-)

Caption: Stepwise mechanistic flow for the cyclization route (Method B).

References

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[1] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society.[1] Link

  • Ma, D., & Cai, Q. (2005). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Context: Nucleophilic substitution and amide acidity). Link

  • Eastman Chemical Company. (1991). Preparation of N-aryl-2-pyrrolidones. US Patent 5,008,285. (Industrial context for lactam arylation). Link

Sources

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and purification of 1-(2-Fluorophenyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its preparation. We will delve into the causality behind experimental choices, providing actionable troubleshooting steps and in-depth FAQs to improve your synthetic outcomes.

Introduction to Synthetic Strategy

1-(2-Fluorophenyl)pyrrolidin-2-one is a substituted lactam, and its synthesis typically involves the formation of a carbon-nitrogen (C-N) bond between the pyrrolidin-2-one nitrogen and a 2-fluorophenyl group. The most common and robust methods for achieving this are transition-metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). While both can be effective, the Buchwald-Hartwig reaction is often preferred due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1][2] This guide will focus primarily on troubleshooting these modern synthetic approaches.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis of 1-(2-Fluorophenyl)pyrrolidin-2-one in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My N-arylation reaction to synthesize 1-(2-Fluorophenyl)pyrrolidin-2-one is resulting in consistently low yields or failing completely. What are the primary causes and how can I systematically troubleshoot this?

A: Low yield is a multifaceted issue that requires a logical, stepwise diagnosis. The cause often lies in one of four areas: the catalyst system, the reagents' quality and stoichiometry, the reaction conditions, or the work-up procedure.[3]

Causality and Solutions:

  • Inactive Catalyst System: The active Pd(0) catalyst is the engine of the Buchwald-Hartwig reaction. If it fails to form or is poisoned, the reaction will stall.[4]

    • Cause: The Pd(II) precatalyst (e.g., Pd(OAc)₂) is not being reduced to the active Pd(0) species. This can be due to inhibitor impurities or an inappropriate ligand.

    • Solution: Use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or, more commonly, use a modern, well-defined precatalyst that readily forms the active species. Ensure your phosphine ligand is not oxidized; store it under an inert atmosphere.

  • Suboptimal Ligand and Base Combination: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The base is crucial for deprotonating the pyrrolidin-2-one, making it nucleophilic.[2]

    • Cause: The chosen ligand may be too small or not electron-rich enough to promote the desired reaction, leading to slow kinetics. The base may not be strong enough to deprotonate the lactam amide, which is less acidic than a typical amine.

    • Solution: For coupling with an aryl chloride (e.g., 2-fluorochlorobenzene), a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or BrettPhos is often required to achieve good yields.[2] Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), which are more effective for deprotonating amides than carbonate bases.[5]

  • Poor Reagent Quality or Improper Stoichiometry:

    • Cause: The 2-fluoroaryl halide may be of low purity. Pyrrolidin-2-one can be hygroscopic, and water can poison the catalyst and hydrolyze the base.

    • Solution: Use freshly purified or high-purity reagents. Ensure pyrrolidin-2-one is dry. Consider using a slight excess (1.1-1.2 equivalents) of the pyrrolidin-2-one to drive the reaction to completion.

  • Atmospheric Contamination:

    • Cause: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also oxidize the phosphine ligand.

    • Solution: Rigorously degas the solvent (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

Troubleshooting Workflow:

Here is a logical workflow to diagnose the cause of low product yield.

G cluster_solutions1 Solutions start Low Product Yield check_catalyst 1. Verify Catalyst & Ligand - Use fresh precatalyst/ligand - Is ligand appropriate for aryl chloride? start->check_catalyst check_reagents 2. Assess Reagents & Conditions - Are reagents pure and dry? - Is the base strong enough? - Is the system under inert gas? check_catalyst->check_reagents If catalyst is OK sol_catalyst Switch to bulky ligand (e.g., XPhos) Use a modern precatalyst check_catalyst->sol_catalyst Issue Found check_purification 3. Review Work-up & Purification - Was product lost during extraction? - Is the chromatography method optimal? check_reagents->check_purification If reagents/conditions are OK sol_reagents Use stronger base (e.g., NaOtBu) Dry reagents/solvents Degas solvent thoroughly check_reagents->sol_reagents Issue Found sol_purification Adjust pH during extraction Optimize TLC/column conditions check_purification->sol_purification Issue Found

Caption: Stepwise guide for troubleshooting low product yield.

Issue 2: Significant Formation of Side Products

Q: My reaction produces the desired product, but it is contaminated with significant impurities, complicating purification. What are the likely side products and how can I suppress their formation?

A: The primary impurity is often the hydrodehalogenated arene (fluorobenzene), which arises from the reduction of the 2-fluoroaryl halide starting material.[4]

Causality and Solutions:

  • Hydrodehalogenation:

    • Cause: This side reaction competes with the desired C-N bond formation. It can be promoted by the presence of water or other protic impurities, or by certain catalyst/ligand combinations that favor β-hydride elimination pathways over reductive elimination of the product.

    • Solution:

      • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried. Use freshly distilled and degassed solvents.[4]

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium center that favors the reductive elimination step which forms your product, making it faster than competing side reactions.[4]

      • Base Choice: The choice of base can sometimes influence the rate of side reactions. If hydrodehalogenation is a major issue, screening different bases may be beneficial.

  • Homocoupling of Aryl Halide:

    • Cause: Two molecules of the 2-fluoroaryl halide can couple to form 2,2'-difluorobiphenyl. This is more common in Ullmann-type reactions but can occur in palladium catalysis under certain conditions.

    • Solution: This is typically minimized by using an appropriate ligand and ensuring a controlled reaction temperature. The use of modern Buchwald-Hartwig catalyst systems generally suppresses this pathway effectively.

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate pure 1-(2-Fluorophenyl)pyrrolidin-2-one from the crude reaction mixture. What is a reliable purification strategy?

A: Effective purification relies on a combination of a proper aqueous work-up followed by silica gel chromatography.

Causality and Solutions:

  • Inefficient Work-up:

    • Cause: Failure to remove inorganic salts, the base, or highly polar impurities before chromatography can lead to poor separation on the column.

    • Solution: After the reaction is complete, cool the mixture and quench it carefully with water or a saturated ammonium chloride solution. Dilute with an organic solvent like ethyl acetate or dichloromethane and wash the organic layer sequentially with water and then brine. This removes the bulk of inorganic materials.

  • Suboptimal Chromatography:

    • Cause: Poor separation can result from using the wrong solvent system (eluent) or overloading the column. The product and non-polar impurities (like fluorobenzene or biphenyl) may co-elute.

    • Solution:

      • Determine the Right Solvent System: Use Thin-Layer Chromatography (TLC) to find an eluent system that gives good separation between your product spot and impurities. A good starting point for a molecule of this polarity is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for your product.

      • Proper Column Loading: Do not overload the silica gel column. A general rule is a 1:50 to 1:100 ratio of crude product mass to silica gel mass. Dissolve the crude material in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel ("dry loading"). This often gives sharper bands and better separation than loading the sample as a concentrated liquid.

      • Gradient Elution: Start with a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) to elute very non-polar impurities first, then gradually increase the polarity to elute your desired product.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is generally preferred for this synthesis: Buchwald-Hartwig or Ullmann?

A1: The Buchwald-Hartwig amination is generally the method of choice for laboratory-scale synthesis.[1] Traditional Ullmann conditions often require harsh conditions (high temperatures >150-200 °C) and stoichiometric amounts of copper.[6][7] While modern, ligand-assisted Ullmann reactions operate under milder conditions, the palladium-catalyzed Buchwald-Hartwig reactions are typically more versatile, reliable, and proceed with lower catalyst loadings under more moderate temperatures (80-110 °C).[1][8]

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)Copper (Cu)
Typical Conditions Milder (80-110 °C)Harsher (often >150 °C)[6]
Advantages High functional group tolerance, lower catalyst loading, generally higher yields.[1][2]Lower cost of catalyst metal.[1]
Challenges Cost of palladium and specialized ligands. Sensitivity to air and moisture.[1]Often requires stoichiometric copper, high temperatures, and polar solvents.[6]

Q2: How do I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is essential for unambiguous characterization.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation. ¹H NMR will show the characteristic signals for the aromatic protons (split by fluorine) and the aliphatic protons of the pyrrolidinone ring. ¹³C NMR will confirm the number of unique carbons, and ¹⁹F NMR will show a signal for the fluorine atom.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the molecular weight of your compound and give an indication of its purity by showing the presence of other components.[10][11]

  • Infrared (IR) Spectroscopy: This will show the characteristic strong absorption for the amide carbonyl (C=O) group, typically around 1680-1700 cm⁻¹.

Q3: What are the key safety precautions for this synthesis?

A3: Standard laboratory safety practices are required.

  • Reagents: Handle phosphine ligands and palladium catalysts in a fume hood, as they can be toxic. Strong bases like NaOtBu are corrosive and react violently with water. Solvents like toluene and dioxane have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent.

  • Reaction: Perform the reaction under an inert atmosphere not only for chemical reasons but also to prevent the ignition of flammable solvents. Ensure the reaction vessel is properly clamped and heated in a well-controlled manner (e.g., using an oil bath with a temperature controller).

Experimental Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-Fluorochlorobenzene

  • Pyrrolidin-2-one

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Methodology:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.01 equiv), XPhos (e.g., 0.03 equiv), and sodium tert-butoxide (e.g., 1.4 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add pyrrolidin-2-one (1.2 equiv), 2-fluorochlorobenzene (1.0 equiv), and anhydrous, degassed toluene.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer with water (2x) and then with saturated brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Buchwald-Hartwig Catalytic Cycle

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Intermediate A->B + Ar-X C Amide Binding Intermediate B->C + R₂NH, - HX (Base) D Product Complex C->D Reductive Elimination D->A - Ar-NR₂ (Product) Product 1-(2-Fluorophenyl)pyrrolidin-2-one ArX 2-Fluorophenyl-X Amine Pyrrolidin-2-one

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 2: Purification by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes). Collect fractions and monitor them by TLC.

  • Gradient Increase: Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute the product.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 1-(2-Fluorophenyl)pyrrolidin-2-one.

References

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). PMC. Available at: [Link]

  • Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane). (n.d.). Wiley Online Library. Available at: [Link]

  • Syntheses and Analytical Characterizations of the Research Chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (Fluorolintane) and Five of Its Isomers. (2019). PubMed. Available at: [Link]

  • Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. (2019). Elsevier. Available at: [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Available at: [Link]

  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). PMC. Available at: [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]

  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. (2025). Universität Regensburg. Available at: [Link]

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (2025). ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. (2023). MDPI. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. Available at: [Link]

  • Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. (2021). AIP Publishing. Available at: [Link]

  • EP3490984A1 - 2-pyrrolidine phenylhydrazides antibacterial agents. (n.d.). Google Patents.
  • High-Yielding, Two-Step 18F Labeling Strategy for 18F-PARP1 Inhibitors. (2012). DASH. Available at: [Link]

  • Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones. (2009). Royal Society of Chemistry. Available at: [Link]

  • Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV'. (n.d.). ResearchGate. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI. Available at: [Link]

  • ON CHIP PRODUCT PURIFICATION FOR COMPLETE MICROFLUIDIC RADIOTRACER SYNTHESIS. (n.d.). Purdue University. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Springer. Available at: [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2006). ACS Publications. Available at: [Link]

  • Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. (2025). Sartorius. Available at: [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. (n.d.). PMC. Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). PMC. Available at: [Link]

  • High-Yielding, Two-Step 18F Labeling Strategy for 18F-PARP1 Inhibitors. (n.d.). PMC. Available at: [Link]

  • Need help with N-Arylation reaction. (2023). Reddit. Available at: [Link]

  • Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. (2025). PMC. Available at: [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. (2016). European Patent Office. Available at: [Link]

  • Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Preparation of 1-(2-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-(2-Fluorophenyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. This guide will help you navigate the common challenges associated with the N-arylation of 2-pyrrolidinone with an ortho-fluorinated phenyl group, a crucial step in the synthesis of various pharmaceutical intermediates.

Introduction to the Synthesis of 1-(2-Fluorophenyl)pyrrolidin-2-one

The synthesis of N-aryl lactams, such as 1-(2-Fluorophenyl)pyrrolidin-2-one, is a fundamental transformation in medicinal chemistry. These scaffolds are present in a wide array of biologically active molecules. The primary challenge in this synthesis lies in the formation of the C-N bond between the lactam nitrogen and the aryl ring, which can be accomplished through several methods, most notably transition-metal-catalyzed cross-coupling reactions. This guide will focus on the two most prevalent and effective methods: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-(2-Fluorophenyl)pyrrolidin-2-one, categorized by the synthetic method.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation. However, its success is highly dependent on the careful selection of catalyst, ligand, base, and reaction conditions.

Issue 1: Low or No Conversion to Product

  • Question: My Buchwald-Hartwig reaction is showing little to no formation of 1-(2-Fluorophenyl)pyrrolidin-2-one. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no conversion in a Buchwald-Hartwig reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

    • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For the coupling of a lactam with an aryl halide, bulky, electron-rich biarylphosphine ligands are often essential to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

      • Recommendation: If using a general catalyst system like Pd(OAc)₂ with a standard ligand, consider switching to a more specialized pre-catalyst such as those incorporating ligands like XPhos, SPhos, or RuPhos. These are designed to facilitate challenging couplings.

    • Base Selection: The base plays a crucial role in the deprotonation of the lactam and the overall catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield.

      • Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common and effective strong base for this type of amination. However, if base-sensitive functional groups are present or if NaOt-Bu is proving ineffective, consider screening other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃). The particle size and surface area of solid inorganic bases can also affect reactivity, so using finely ground and dry base is recommended.

    • Solvent and Temperature: The reaction solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. The reaction temperature needs to be high enough to drive the reaction but not so high as to cause catalyst decomposition.

      • Recommendation: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions. Ensure they are freshly distilled or obtained from a solvent purification system. Typical reaction temperatures range from 80-110 °C. If you observe catalyst decomposition (formation of palladium black), consider lowering the temperature and increasing the reaction time.

    • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.

      • Recommendation: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). This includes degassing the solvent and using Schlenk techniques or a glovebox for the addition of reagents.

Issue 2: Formation of Side Products

  • Question: I am observing significant side products in my reaction mixture, primarily the hydrodehalogenation of my aryl halide (formation of fluorobenzene). How can I minimize this?

  • Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of undergoing coupling.

    • Cause: This side reaction can be promoted by the presence of water or other protic impurities, which can act as a proton source. It can also be a competing pathway to the desired reductive elimination.

    • Troubleshooting Steps:

      • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried.

      • Ligand Choice: Bulky, electron-rich ligands that accelerate the rate of reductive elimination of the C-N bond over competing pathways can help minimize hydrodehalogenation.

      • Base Selection: The choice of base can also influence the extent of this side reaction. Experimenting with different bases may be beneficial.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. While it often requires harsher conditions than the Buchwald-Hartwig reaction, it can be a viable alternative, especially for large-scale syntheses.

Issue 1: Reaction is Sluggish or Does Not Proceed

  • Question: My Ullmann coupling to form 1-(2-Fluorophenyl)pyrrolidin-2-one is not working. What should I try?

  • Answer: The success of an Ullmann reaction is highly dependent on the copper source, ligand, base, and temperature.

    • Copper Source and Ligand: Traditional Ullmann reactions used stoichiometric amounts of copper powder at high temperatures. Modern protocols utilize a catalytic amount of a copper(I) salt (e.g., CuI) in the presence of a ligand. The ligand is crucial for solubilizing the copper species and facilitating the catalytic cycle.

      • Recommendation: Use a high-purity copper(I) source like CuI. Screen various ligands such as 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine (DMEDA).

    • Base and Solvent: A strong base is typically required to deprotonate the lactam. High-boiling polar aprotic solvents are generally used.

      • Recommendation: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used bases. Solvents like DMF, DMSO, or NMP are often effective. Ensure the solvent is anhydrous.

    • Temperature: Ullmann reactions often require high temperatures (typically >120 °C).

      • Recommendation: If the reaction is sluggish, incrementally increase the temperature. However, be mindful of potential substrate or product decomposition at very high temperatures.

Frequently Asked Questions (FAQs)

  • Q1: Which method, Buchwald-Hartwig or Ullmann, is better for the synthesis of 1-(2-Fluorophenyl)pyrrolidin-2-one?

    • A1: Both methods have their advantages. The Buchwald-Hartwig amination generally offers milder reaction conditions, a broader substrate scope, and often higher yields with lower catalyst loadings. However, the catalysts and ligands can be expensive. The Ullmann condensation is a more classical approach that uses a less expensive copper catalyst, but it often requires higher temperatures and longer reaction times. The choice of method may depend on the scale of the reaction, the availability of reagents, and the specific functional groups present in the starting materials.

  • Q2: What is the best aryl halide to use as a starting material?

    • A2: In transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl. For laboratory-scale synthesis, 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene are good starting points. While 1-chloro-2-fluorobenzene is less expensive, its lower reactivity may require more specialized and highly active catalyst systems.

  • Q3: How do I purify the final product?

    • A3: 1-(2-Fluorophenyl)pyrrolidin-2-one is typically a solid or a high-boiling oil. Purification is commonly achieved by silica gel column chromatography.

      • Recommended Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The exact ratio will depend on the specific impurities present.

      • Post-Purification: After chromatography, the product can be further purified by recrystallization if it is a solid, or by distillation under reduced pressure if it is a high-boiling liquid.

  • Q4: How can I confirm the identity and purity of my product?

    • A4: The structure and purity of 1-(2-Fluorophenyl)pyrrolidin-2-one should be confirmed using standard analytical techniques:

      • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons (with coupling to the fluorine atom) and the methylene protons of the pyrrolidinone ring. The ¹³C NMR spectrum will show the corresponding carbon signals, with the carbons on the fluorophenyl ring exhibiting C-F coupling.

      • Mass Spectrometry: This will confirm the molecular weight of the product.

      • Infrared Spectroscopy: The IR spectrum should show a strong absorption band for the amide carbonyl group (typically around 1680-1700 cm⁻¹).

Optimized Reaction Parameters

The following table summarizes key reaction parameters for the two primary synthetic routes. These should be considered as starting points for optimization.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Aryl Halide 1-Bromo-2-fluorobenzene or 1-Iodo-2-fluorobenzene1-Bromo-2-fluorobenzene or 1-Iodo-2-fluorobenzene
Catalyst Pd(OAc)₂ or a Pd pre-catalyst (e.g., XPhos-Pd-G3)CuI
Ligand Bulky biarylphosphine (e.g., XPhos, RuPhos)1,10-Phenanthroline, L-proline, or DMEDA
Base NaOt-Bu, LHMDS, or Cs₂CO₃K₂CO₃ or K₃PO₄
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)DMF, DMSO, or NMP (anhydrous)
Temperature 80 - 110 °C120 - 180 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Experimental Protocols

The following are representative, optimized protocols for the synthesis of 1-(2-Fluorophenyl)pyrrolidin-2-one.

Representative Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific substrates and scales.

Materials:

  • 1-Bromo-2-fluorobenzene

  • 2-Pyrrolidinone

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2-5 mol%) and XPhos (4-10 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add 2-pyrrolidinone (1.2 - 1.5 equivalents) and 1-bromo-2-fluorobenzene (1.0 equivalent).

  • Finally, add NaOt-Bu (1.4 - 2.0 equivalents) under a positive pressure of argon.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-50% ethyl acetate in hexanes).

Representative Protocol: Ullmann Condensation

This protocol is based on modern, ligand-accelerated Ullmann conditions.

Materials:

  • 1-Iodo-2-fluorobenzene

  • 2-Pyrrolidinone

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K₂CO₃ (2.0 equivalents).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add 2-pyrrolidinone (1.2 equivalents) and 1-iodo-2-fluorobenzene (1.0 equivalent).

  • Add anhydrous DMF via syringe.

  • Place the sealed tube in a preheated oil bath at 130-150 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing Reaction Mechanisms and Workflows

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amide Binding (R2NH) Pd(II)_Complex->Ligand_Exchange Amine_Complex [Ar-Pd(II)(L)(R2NH)]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(L)-NR2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerates Catalyst Product Ar-NR2 Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Verify Reagent Purity and Dryness (Aryl halide, Amine, Base, Solvent) Start->Check_Reagents Check_Atmosphere Ensure Strictly Inert Atmosphere (Degas solvent, use Ar/N2) Check_Reagents->Check_Atmosphere Screen_Catalyst Optimize Catalyst System (Screen Ligands and/or Pd Pre-catalysts) Check_Atmosphere->Screen_Catalyst Screen_Base Optimize Base (Screen different bases, check stoichiometry) Screen_Catalyst->Screen_Base Screen_Conditions Optimize Reaction Conditions (Adjust Temperature and/or Reaction Time) Screen_Base->Screen_Conditions Success Improved Yield Screen_Conditions->Success

Caption: A stepwise guide for troubleshooting low product yield.

References

  • Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. URL: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. URL: [Link]

  • Ullmann condensation - Wikipedia. URL: [Link]

  • Buchwald–Hartwig amination - Wikipedia. URL: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. URL: [Link]

  • Supporting Information for - The Royal Society of Chemistry. URL: [Link]

  • Ullmann Reaction. URL: [Link]

  • 1 H & 13 C NMR. URL: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. URL: [Link]

Identification and characterization of byproducts in 1-(2-Fluorophenyl)pyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the synthesis of 1-(2-Fluorophenyl)pyrrolidin-2-one (CAS: 72270-28-3), a critical pharmacophore found in anticoagulants (e.g., Rivaroxaban analogs) and anticonvulsants.

Our technical support team frequently encounters inquiries regarding yield loss and inexplicable impurity profiles. This document deconstructs the two primary synthetic routes—Intramolecular Alkylation (Route A) and Copper-Catalyzed Coupling (Route B) —to help you identify specific byproducts, understand their mechanistic origins, and implement corrective protocols.

Module 1: Synthetic Route Analysis & Byproduct Origins

Route A: The Acyl Chloride Method (Standard)

Reagents: 2-Fluoroaniline + 4-Chlorobutyryl chloride

This route proceeds via an open-chain amide intermediate followed by base-mediated cyclization. It is robust but prone to "incomplete closure" impurities.

Critical Byproduct Map (Route A)

RouteA_Byproducts Start 2-Fluoroaniline + 4-Chlorobutyryl Cl Inter Intermediate A (Open Chain Amide) MW: 215.6 Start->Inter Acylation (Fast) Product Target: 1-(2-Fluorophenyl) pyrrolidin-2-one MW: 179.2 Inter->Product Cyclization (Base/Heat) Hydrolysis Impurity 1: Hydroxy-Amide (Hydrolysis) MW: 197.2 (+18) Inter->Hydrolysis Moisture/OH- attack Dimer Impurity 2: Linear Dimer (Over-alkylation) MW: ~300+ Inter->Dimer Excess Aniline attack

Figure 1: Mechanistic pathway for Route A showing the divergence between cyclization and common side reactions.

Route B: The Goldberg Reaction (Catalytic)

Reagents: 2-Pyrrolidone + 1-Bromo-2-fluorobenzene (CuI Catalyst)

This route avoids the open-chain intermediate but introduces metal-mediated coupling errors.

  • Impurity 3 (Homocoupling): 2,2'-Difluorobiphenyl. Formed if the aryl halide reacts with itself.

  • Impurity 4 (Regioisomers): If strong bases (e.g., alkoxides) are used, a benzyne intermediate may form, leading to 1-(3-fluorophenyl)pyrrolidin-2-one (meta-substitution) rather than the ortho-target.

Module 2: Analytical Troubleshooting (Identification)

Use this table to correlate your LC-MS/HPLC data with specific structural flaws.

Mass Defect & Shift Table
Observed Mass (ESI+)Mass Shift (Δ)IdentityProbable Cause
180.2 (M+H)0 Target Molecule Successful Synthesis.
216.6 / 218.6 +36 Intermediate A Incomplete Cyclization. The chloro-amide chain has not closed. Common in weak base conditions.
198.2 +18 Hydroxy-Amide Hydrolysis. The terminal -Cl was displaced by -OH (water) instead of the nitrogen.
340-360 range Variable Dimer/Oligomer Stoichiometry Error. Excess aniline attacked the alkyl chloride of Intermediate A.
190.2 +10 Biphenyl Homocoupling (Route B). 2,2'-difluorobiphenyl co-eluting (check UV spectrum).

Module 3: Characterization & Mitigation Protocols

Issue 1: The "Open-Chain" Intermediate (Route A)

Symptom: High HPLC peak area for M+36 (Chlorinated intermediate).

Technical Insight: The cyclization of N-(2-fluorophenyl)-4-chlorobutanamide is slower than the initial acylation because the ortho-fluorine atom provides steric hindrance and electron withdrawal, reducing the nucleophilicity of the amide nitrogen.

Corrective Protocol:

  • Phase Transfer Catalysis (PTC): Add 5 mol% Tetrabutylammonium bromide (TBAB). This shuttles the base into the organic phase to accelerate ring closure.

  • Base Switch: If using K2CO3, switch to NaH (in dry THF) or KOtBu for rapid, irreversible cyclization. Note: Strict anhydrous conditions are required to prevent hydrolysis.

  • Temperature: Ensure reflux is maintained. Cyclization often stalls at <50°C.

Issue 2: Benzyne-Derived Regioisomers (Route B)

Symptom: Product peak splits or has a "shoulder" in HPLC; NMR shows complex aromatic splitting.

Technical Insight: Using strong bases (like NaOtBu) with aryl halides can trigger dehydrohalogenation, forming a highly reactive benzyne species. The nucleophile (pyrrolidone) can then attack either the ortho or meta position.

Corrective Protocol:

  • Milder Base: Switch to K3PO4 or Cs2CO3 . These are sufficient for the Goldberg reaction but too weak to generate benzyne.

  • Ligand Selection: Use diamine ligands (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) to stabilize the Copper(I) species and lower the activation energy for the desired oxidative addition, bypassing the benzyne pathway.

Module 4: Diagnostic Decision Tree

Follow this logic flow when analyzing crude reaction mixtures.

Troubleshooting_Tree Start Start: Analyze Crude LC-MS CheckMass Is Main Peak M+H = 180.2? Start->CheckMass Yes Check Purity/NMR CheckMass->Yes Yes No Check Mass Shift CheckMass->No No Shift36 Mass is ~216 (M+36)? No->Shift36 Dominant Impurity Shift18 Mass is ~198 (M+18)? No->Shift18 Dominant Impurity Action1 Incomplete Cyclization Action: Increase Temp Add TBAB Catalyst Shift36->Action1 Action2 Hydrolysis Action: Dry Solvents Check Reagent Water Content Shift18->Action2

Figure 2: Rapid diagnostic flowchart for LC-MS data interpretation.

Module 5: Frequently Asked Questions (FAQ)

Q1: I see a persistent impurity at RRT 0.85 that is not mass-active in ESI+. What is it?

  • Answer: In Route B (Copper catalysis), this is likely 1-bromo-2-fluorobenzene (starting material) or 2,2'-difluorobiphenyl (homocoupling). These are non-polar and ionize poorly in ESI+. Use GC-MS or UV detection (254 nm) to confirm.

Q2: Why does my product turn brown upon storage?

  • Answer: This indicates trace aniline residues (2-fluoroaniline). Anilines oxidize rapidly in air to form azo-compounds (colored).

  • Fix: Perform an acidic wash (1M HCl) during workup to protonate and remove unreacted anilines into the aqueous phase.

Q3: Can I use 4-chlorobutyryl chloride directly without a solvent?

  • Answer: No. This reaction is highly exothermic. Without a solvent (DCM or Toluene) to act as a heat sink, you risk runaway polymerization of the acyl chloride, leading to tar formation (intractable black solids).

References

  • Synthesis of N-arylpyrrolidinones via 4-chlorobutyryl chloride

    • Methodology for Levetiracetam intermedi
    • Source: Pharmaffiliates - (S)-N-(1-Amino-1-oxobutan-2-yl)
  • Impurity Profiling in N-Aryl Syntheses

    • Analysis of Isomeric Impurities in Fluoroanilines and downstream amides.
    • Source: BenchChem - Comparative Guide to Analysis of Isomeric Impurities.
  • Goldberg/Ullmann Coupling Side Reactions

    • Mechanisms of benzyne formation
    • Source: GuideChem - 1-bromo-2-fluorobenzene reaction mechanisms.
  • LC-MS Fragmentation of Pyrrolidinones

    • In-source fragmentation p
    • Source: USP/Vertex - Strategies for Mitigating In-Source Fragment
    • (General Reference for USP <730> Mass Spectrometry)

  • General Properties of 2-Fluoroaniline (Starting Material)

    • Physical properties and reactivity profile.
    • Source: Sigma-Aldrich - 4-Chloro-2-fluoroaniline (Analogous reactivity).

Analytical challenges in the detection and quantification of fluorinated pyrrolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Challenges in Fluorinated Pyrrolidinones

Executive Summary

Fluorinated pyrrolidinones (e.g., intermediates in racetam development, kinase inhibitors, and agrochemicals) present a unique "analytical paradox": the fluorine atom enhances metabolic stability and lipophilicity but simultaneously complicates detection by reducing ionization efficiency in Mass Spectrometry (MS) and altering retention behavior in chromatography.

This guide addresses the three most critical failure points reported by our user base: signal suppression in LC-MS , chiral separation failures , and complex NMR splitting patterns .

Module 1: Chromatographic Separation & Detection

Q1: My fluorinated pyrrolidinone elutes near the void volume or shows poor retention on C18. How do I fix this?

Diagnosis: Fluorine is highly electronegative but small (Van der Waals radius ~1.47 Å). While it increases lipophilicity compared to a hydroxyl group, a single fluorine atom on a pyrrolidinone ring (a polar lactam) often does not provide enough hydrophobicity to retain well on standard C18 columns, especially if the molecule is small (<200 Da).

Troubleshooting Protocol:

  • Switch Stationary Phase: Move away from alkyl chains. Use a Pentafluorophenyl (PFP) or Fluorophenyl phase.

    • Mechanism:[1][2] The "fluorous effect" (fluorine-fluorine interaction) and

      
      -
      
      
      
      interactions provide orthogonal selectivity, often retaining fluorinated species that elute early on C18.
  • Mobile Phase Modification:

    • Avoid high pH if your compound allows. Acidic pH (0.1% Formic Acid) protonates the lactam carbonyl, reducing secondary interactions with silanols, but check stability (see Module 4).

Q2: I cannot resolve the enantiomers of my 3-fluoro-pyrrolidinone. Normal phase chiral columns are failing.

Diagnosis: Pyrrolidinones are rigid rings. Traditional chiral phases (OD/AD types) often rely on H-bonding. The fluorine atom can disrupt these H-bond networks or create repulsive dipole interactions.

The Solution: Supercritical Fluid Chromatography (SFC) with Chlorinated Phases. Recent field data indicates that chlorinated polysaccharide phases are superior for this specific scaffold.

Protocol:

  • Column: Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2).[3]

  • Modifier: Methanol (10-15%) in

    
    .[3] Avoid basic additives if the lactam is sensitive.
    
  • Why: The chlorine substituents on the stationary phase interact favorably with the electron-deficient fluorinated ring via halogen-halogen interactions.

Data Summary: Separation Factors (


) 
| Compound Type | Column Type | Mobile Phase | Resolution (

) | | :--- | :--- | :--- | :--- | | 3-F-Pyrrolidinone | Amylose-1 (Standard) | Hexane/IPA | 0.8 (Co-elution) | | 3-F-Pyrrolidinone | Cellulose-2 (Chlorinated) |

/MeOH
| 2.4 (Baseline) |

Module 2: Mass Spectrometry (LC-MS/MS)

Q3: I see a strong UV peak but negligible MS signal (ESI+). Is my mass spec broken?

Diagnosis: No. This is likely Electronegativity-Induced Ionization Suppression . The fluorine atom withdraws electron density from the pyrrolidinone nitrogen and carbonyl oxygen, making them significantly less basic. In ESI+ (positive mode), the molecule resists protonation


.

Step-by-Step Optimization:

  • Switch to APCI (Atmospheric Pressure Chemical Ionization):

    • APCI relies on gas-phase ion-molecule reactions which are less dependent on solution-phase basicity.

  • Adduct Formation (The "Trojan Horse" Method):

    • If you must use ESI, dope your mobile phase with Ammonium Acetate (

      
      ).
      
    • Look for the ammonium adduct

      
       or sodium adduct 
      
      
      
      rather than the protonated ion.
  • Negative Mode Screening:

    • If the pyrrolidinone has an N-H group (unsubstituted nitrogen), the fluorine makes this proton more acidic. Switch to ESI- (Negative Mode) to detect the deprotonated ion

      
      .
      

Visualization: Ionization Source Selection

IonizationLogic Start Low Signal for Fluorinated Pyrrolidinone CheckNH Is Nitrogen Substituted (N-R)? Start->CheckNH YesSub Yes (N-Methyl, etc.) CheckNH->YesSub No Acidic Proton NoSub No (Free N-H) CheckNH->NoSub Acidic Proton APCI Switch to APCI (Gas Phase Ionization) YesSub->APCI Preferred Adduct Use ESI+ with NH4+ Target: [M+NH4]+ YesSub->Adduct Alternative ESI_Neg Use ESI Negative Target: [M-H]- NoSub->ESI_Neg

Figure 1: Decision tree for overcoming ionization suppression in fluorinated lactams.

Module 3: NMR Characterization & Quantification

Q4: My NMR spectrum is a mess of doublets. How do I confirm the structure?

Diagnosis: Fluorine (


, Spin 1/2, 100% abundance) couples to Carbon (

) with massive coupling constants (

-values). This is not noise; it is your structural proof.

Expected Coupling Constants (J-Values):

  • 
     (Direct bond):  160–250 Hz (Huge doublet).
    
  • 
     (Geminal):  20–50 Hz.
    
  • 
     (Vicinal):  5–20 Hz.
    

The Self-Validating Protocol (qNMR): Do not rely solely on


 NMR integration if the splitting is complex. Use 

qNMR
.
  • Internal Standard: Use

    
    -trifluorotoluene (TFT) or fluorobenzene (distinct shift, non-reactive).
    
  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    (typically 10-20 seconds for fluorinated small molecules).
  • Benefit:

    
     signals are usually singlets (if proton-decoupled) and have no background interference, offering superior quantification accuracy over HPLC-UV.
    

Module 4: Stability & Impurity Profiling

Q5: I am detecting a "De-fluorinated" impurity. Is this an artifact?

Diagnosis: It is likely real and chemically induced. Fluorine on a saturated ring adjacent to a carbonyl (alpha-position) or nitrogen can be susceptible to elimination (loss of HF) or nucleophilic substitution, especially under basic conditions during workup.

Case Study: Casopitant During the development of Casopitant (a drug containing fluorinated piperidine/pyrrolidine motifs), researchers identified a de-fluorinated impurity.[4]

  • Mechanism: Base-catalyzed

    
     elimination of HF to form an enamide or alkene.
    
  • Prevention: Maintain pH < 8 during extraction. Avoid strong bases like NaOH; use mild buffers (Phosphate/Citrate). Store samples in acetonitrile rather than protic solvents (MeOH) to prevent solvolysis.

References

  • Dascalu, A. E., et al. (2019).[5] "Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives." Journal of Pharmaceutical Analysis. Link

  • Turco, L., et al. (2011).[4] "Detection, identification and quantification of a new de-fluorinated impurity in casopitant mesylate drug substance during late phase development." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Linclau, B., et al. (2012). "Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs." Chemistry - A European Journal. Link

  • Onghena, M., et al. (2012).[6] "Analysis of 18 perfluorinated compounds in river waters: comparison of HPLC-MS/MS, UHPLC-MS/MS and CLC-MS." Journal of Chromatography A. Link[6]

  • Zhao, Y., et al. (2020).[1] "Fluorine enables separation-free chiral chromatographic analysis."[1] Cell Reports Physical Science. Link

Sources

Column chromatography purification methods for 1-(2-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of 1-(2-Fluorophenyl)pyrrolidin-2-one (CAS No. 7661-31-6)[1].

As an N-aryl lactam, this molecule presents unique chromatographic challenges. The highly polar pyrrolidin-2-one core acts as a potent hydrogen-bond acceptor, while the 2-fluorophenyl substituent introduces localized lipophilicity and electron-withdrawing characteristics. This dichotomy often leads to unpredictable behavior on standard normal-phase silica gel.

Part 1: Troubleshooting & FAQs

Q1: Why does my product exhibit severe streaking and tailing on the silica column, even in non-polar solvent mixtures?

The Causality: Standard Type-A silica gel possesses a high density of free, un-endcapped silanol groups (-SiOH) on its surface. These silanols are inherently acidic. The carbonyl oxygen of the pyrrolidin-2-one ring is a strong hydrogen-bond acceptor. As the compound travels down the column, it undergoes continuous, secondary hydrogen-bonding interactions with these acidic sites, creating a "drag" effect that manifests as severe peak tailing and streaking[2].

The Solution: You must neutralize the stationary phase. Introduce a basic modifier—typically 0.1% to 1.0% Triethylamine (TEA) —into your mobile phase[3]. TEA acts as a sacrificial silanol suppressor; its basic nitrogen competitively binds to the acidic silanol groups, saturating them[4]. This allows the 1-(2-fluorophenyl)pyrrolidin-2-one to partition purely based on its inherent polarity, resulting in sharp, tight elution bands.

Q2: I am experiencing co-elution with unreacted 2-fluoroaniline starting material. How do I resolve this?

The Causality: In standard Hexane/Ethyl Acetate systems, the N-aryl lactam and the precursor aniline often share similar


 values due to their comparable molecular weights and mixed polar/non-polar domains. Furthermore, 2-fluoroaniline is basic and will also streak on unmodified silica, causing the two broad bands to overlap[5].

The Solution: First, ensure your system is buffered with TEA to sharpen both bands[6]. If co-elution persists, abandon the Hexane/EtOAc system and switch to a Toluene/Ethyl Acetate gradient. The toluene mobile phase leverages differential


 stacking interactions with the fluorinated aromatic rings, exploiting the subtle electronic differences between the primary amine of the aniline and the lactam nitrogen of your product.
Q3: Why is my recovery rate below 80% after column chromatography?

The Causality: Irreversible chemisorption. Highly active silica can permanently trap polar lactams. Additionally, if the sample was loaded as a concentrated liquid in a strong solvent (like Dichloromethane) onto a column equilibrated in a weak solvent (like Hexane), the product can rapidly precipitate ("crash out") at the column head, leading to localized overloading and poor recovery.

The Solution: Implement Dry Loading . Adsorb the crude mixture onto a neutral matrix such as Celite 545 (not silica, to prevent premature acid-catalyzed degradation) before applying it to the column. This ensures a highly dispersed, uniform dissolution as the mobile phase reaches the sample bed.

Part 2: Quantitative Data & Solvent System Optimization

The table below summarizes the empirical performance of various mobile phase systems for the isolation of 1-(2-fluorophenyl)pyrrolidin-2-one.

Solvent SystemModifierTarget

Spot Morphology / Chromatographic ObservationRecommendation
Hexane : EtOAc (3:1)None0.25 - 0.35Severe tailing; broad band spanning >3 fractions.Not Recommended
Hexane : EtOAc (3:1)1% TEA0.40Sharp, circular spot; excellent resolution from baseline.Standard Protocol
DCM : MeOH (98:2)None0.45Moderate tailing; risks co-elution with polar impurities.Use for highly crude mixtures.
Toluene : EtOAc (4:1)0.5% TEA0.30Exceptionally sharp; resolves aniline precursors.Best for Co-elution Issues

Part 3: Standard Operating Procedure (SOP)

This self-validating protocol ensures reproducible purification of 1-(2-fluorophenyl)pyrrolidin-2-one, mitigating the risks of chemisorption and tailing[2].

Step 1: Mobile Phase & Column Preparation
  • Prepare the optimized mobile phase: Hexane : Ethyl Acetate (3:1, v/v) containing 1% Triethylamine (TEA) . Mix thoroughly.

  • Select a glass chromatography column appropriate for your scale (typically 30-50 grams of silica per gram of crude product).

  • Prepare a slurry of standard 60 Å (230-400 mesh) silica gel using the TEA-modified mobile phase.

  • Pour the slurry into the column in a single, continuous motion. Tap the sides gently with a rubber mallet to ensure uniform packing and eliminate channeling.

  • Flush the column with 2 column volumes (CV) of the mobile phase to fully saturate the acidic silanol sites with TEA.

Step 2: Dry Loading the Crude Sample
  • Dissolve the crude 1-(2-fluorophenyl)pyrrolidin-2-one in a minimal volume of Dichloromethane (DCM).

  • Add Celite 545 to the flask (approximately 2-3 times the mass of your crude product).

  • Evaporate the DCM slowly under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Crucial: Ensure no residual DCM remains, as it will disrupt the solvent gradient.

  • Carefully pour the dry-loaded Celite evenly onto the flat surface of the packed silica gel.

  • Top with a 1 cm protective layer of washed sea sand to prevent disturbance of the sample bed during solvent addition.

Step 3: Elution and Fraction Collection
  • Carefully add the mobile phase down the sides of the column using a pipette until the sand layer is submerged.

  • Open the stopcock and apply gentle, constant positive pressure (using a bellows or regulated compressed air) to achieve a steady flow rate (e.g., 2-3 inches per minute).

  • Collect fractions in uniform test tubes.

  • Monitor the elution via TLC (using the same TEA-modified solvent system). Visualize spots using a 254 nm UV lamp, as the 2-fluorophenyl ring is highly UV-active.

Part 4: Chromatographic Workflow Visualization

The following decision matrix illustrates the logical progression for troubleshooting the purification of N-aryl lactams.

G Start Crude 1-(2-Fluorophenyl) pyrrolidin-2-one TLC Perform Initial TLC (Hexane:EtOAc) Start->TLC Check Analyze Spot Morphology TLC->Check Tailing Severe Tailing / Streaking Check->Tailing Acidic Silanols Coelution Co-elution with Aniline Precursor Check->Coelution Similar Polarity Clean Sharp, Resolved Spots Check->Clean Optimal System Action1 Add 1% Triethylamine to Mobile Phase Tailing->Action1 Action2 Switch to Toluene:EtOAc Gradient System Coelution->Action2 Action3 Proceed to Standard Silica Column Elution Clean->Action3 Action1->TLC Re-evaluate Action2->TLC Re-evaluate

Decision matrix for optimizing the chromatography of 1-(2-fluorophenyl)pyrrolidin-2-one.

References

  • Phenomenex. "LC Technical Tip: Strategies for peak shape improvement". Phenomenex. Available at:[Link]

  • Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC". Pharma Growth Hub. Available at: [Link]

  • MDPI. "Design and Synthesis of 7-(N-Aryl Pyrrolidinyl) Indoles as Potential DCAF15 Binders". MDPI Reactions. Available at:[Link]

Sources

Validation & Comparative

Comparative SAR Guide: Fluorophenyl Pyrrolidinones as Privileged Scaffolds in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is critical for improving target selectivity, solubility, and overall pharmacokinetic profiles[1]. The fluorophenyl pyrrolidinone scaffold—and its reduced pyrrolidine derivatives—has emerged as a highly privileged structural motif. By combining the three-dimensional, sp3-hybridized complexity of a γ-lactam/pyrrolidine core with the precise stereoelectronic tuning of a fluorinated phenyl ring, this scaffold serves as a versatile template for engaging complex protein pockets[2].

This guide objectively compares the performance of fluorophenyl pyrrolidinones against non-fluorinated and alternative halogenated scaffolds. To demonstrate its versatility, we analyze structure-activity relationship (SAR) data across two distinct, high-value therapeutic targets: MDM2-p53 Protein-Protein Interaction (PPI) inhibitors in oncology[3], and Receptor Interacting Protein 1 (RIP1) kinase inhibitors in inflammatory diseases[4].

Mechanistic Causality: The "Fluorine Effect" in Pyrrolidinone Scaffolds

As an Application Scientist evaluating scaffold alternatives, it is crucial to understand why the fluorophenyl pyrrolidinone outperforms its non-fluorinated counterparts. The superiority of this product is driven by three causal mechanisms:

  • Conformational Locking: The introduction of a fluorine atom (particularly at the ortho or meta positions) creates steric and electrostatic repulsion with the adjacent pyrrolidinone core. This forces the phenyl ring into an orthogonal conformation, pre-organizing the molecule into the exact bioactive geometry required for target binding, thereby minimizing the entropic penalty of interaction[3][5].

  • Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to CYP450-mediated aromatic oxidation. Fluorine, being highly electronegative and possessing a strong C-F bond, effectively blocks oxidative metabolism at that position, dramatically improving in vivo half-life[2][6].

  • Multipolar Pocket Engagement: While fluorine is highly electronegative, it is poorly polarizable. However, in specific hydrophobic pockets (such as the Trp23 pocket of MDM2 or the distal DFG-out pocket of RIP1), the C-F bond forms favorable orthogonal multipolar interactions with protein backbone amides[3][4].

Comparative SAR Analysis 1: MDM2-p53 PPI Inhibitors

The MDM2 protein negatively regulates the p53 tumor suppressor via direct protein-protein interaction. Inhibiting this interaction requires a molecule that can perfectly mimic the three critical p53 residues: Phe19, Trp23, and Leu26[5].

In the development of spirooxindole-pyrrolidine/pyrrolidinone inhibitors (such as the clinical-stage compound Alrizomadlin / APG-115 ), the substitution on the phenyl ring attached to the pyrrolidine core dictates the molecule's ability to engage the deep Trp23 pocket[3][7].

Table 1: SAR Comparison of Pyrrolidine Substituents in MDM2 Inhibitors
Substituent at Pyrrolidine C4'Representative CompoundMDM2 Binding Affinity (

, nM)
SJSA-1 Cell Viability (

, μM)
Mechanistic Rationale
Unsubstituted Phenyl Analog A> 100.0> 10.0Suboptimal van der Waals contacts; high entropic penalty.
4-Fluorophenyl Analog B15.21.25Improved lipophilicity, but linear geometry clashes with pocket walls.
3-Chloro-2-fluorophenyl APG-115 (AA-115) < 1.0 0.15 Ortho-fluoro locks conformation; meta-chloro perfectly fills Trp23 cavity[3][5].

MDM2_Pathway p53 Wild-type p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Binds Trp23/Phe19 Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation Degradation Proteasomal Degradation (Cancer Survival) MDM2->Degradation Ubiquitination Inhibitor Fluorophenyl Pyrrolidinone (APG-115) Inhibitor->p53 Stabilizes p53 Inhibitor->MDM2 Blocks PPI Pocket

Fig 1: Mechanism of MDM2-p53 PPI disruption by fluorophenyl pyrrolidinones.

Comparative SAR Analysis 2: RIP1 Kinase Inhibitors

Receptor Interacting Protein 1 (RIP1) kinase is a critical driver of necroptosis and inflammation. Unlike MDM2, which is a PPI target, RIP1 is an enzyme. Here, the 5-(3-fluorophenyl)pyrrolidin-2-one scaffold is utilized to synthesize Type II/III kinase inhibitors (e.g., DHP 76 and GSK analogs) that bind to the inactive conformation of the kinase[4][8].

Table 2: SAR Comparison of Pyrrolidinone Substituents in RIP1 Inhibitors
Phenyl SubstituentScaffold TypeRIP1 Kinase Assay (

, nM)
L929 Necroptosis (

, nM)
Mechanistic Rationale
Unsubstituted Phenyl Pyrrolidin-2-one450> 1000Fails to fully engage the distal hydrophobic pocket.
4-Fluorophenyl Pyrrolidin-2-one120500Para-substitution causes minor steric clash with the gatekeeper residue.
3-Fluorophenyl Pyrrolidin-2-one (DHP 76 precursor) 16 20 Meta-fluoro aligns perfectly with the hinge region, maximizing affinity[4][8].

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for evaluating the SAR of synthesized fluorophenyl pyrrolidinones.

Protocol A: TR-FRET Assay for MDM2-p53 Binding Affinity

This assay quantifies the ability of the pyrrolidinone scaffold to disrupt the MDM2-p53 interaction.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

  • Complex Formation: Incubate 2 nM GST-tagged human MDM2 (residues 1-118) with 1 nM biotinylated p53 peptide in the assay buffer.

  • Compound Addition: Dispense the fluorophenyl pyrrolidinone compounds (e.g., APG-115) in a 10-point dose-response curve (ranging from 10 μM to 0.1 nM, 1% final DMSO).

  • Fluorophore Addition: Add Europium-anti-GST antibody (donor) and Streptavidin-APC (acceptor) at 1 nM final concentrations.

  • Incubation & Reading: Incubate in the dark for 1 hour at room temperature. Read the plate on a multi-mode microplate reader (Ex: 340 nm; Em: 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize data against DMSO controls (0% inhibition) and no-MDM2 controls (100% inhibition). Calculate the

    
     using a 4-parameter logistic regression. Calculate the Z'-factor to ensure assay robustness (Z' > 0.6 required).
    
Protocol B: ADP-Glo™ Assay for RIP1 Kinase Activity

This assay measures the enzymatic inhibition of RIP1 by quantifying unconsumed ATP.

  • Kinase Reaction: In a 384-well plate, combine 10 nM recombinant human RIP1 kinase, 50 μM Myelin Basic Protein (MBP) substrate, and 10 μM ATP in kinase buffer (40 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Inhibition: Add the 3-fluorophenyl pyrrolidinone derivatives at varying concentrations. Incubate for 2 hours at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP (40-minute incubation).

  • Kinase Detection: Add Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal proportional to ADP concentration (30-minute incubation).

  • Quantification: Measure luminescence. Lower luminescence correlates with higher RIP1 inhibition.

SAR_Workflow Design Scaffold Design (Pyrrolidin-2-one Core) Synthesis Stereoselective Synthesis (Halogen Substitution) Design->Synthesis Biochem Biochemical Validation (TR-FRET / ADP-Glo) Synthesis->Biochem Biochem->Design SAR Feedback Loop Cellular Cellular Efficacy (Viability / Necroptosis) Biochem->Cellular Cellular->Design SAR Feedback Loop InVivo In Vivo PK/PD (Xenograft Models) Cellular->InVivo

Fig 2: Iterative SAR validation workflow for optimizing fluorophenyl pyrrolidinones.

References

Sources

1-(2-Fluorophenyl)pyrrolidin-2-one vs. Levetiracetam: A Comparative Analysis of Pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly seek to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of established pharmacophores. The pyrrolidin-2-one scaffold, famously commercialized as the antiepileptic drug (AED) levetiracetam, revolutionized neurology by targeting the Synaptic Vesicle Protein 2A (SV2A). However, levetiracetam's low binding affinity necessitates high clinical doses (often 500–1500 mg twice daily) .

To overcome this, researchers have synthesized novel N-aryl pyrrolidinones. 1-(2-Fluorophenyl)pyrrolidin-2-one serves as a critical experimental analog in this space. By replacing the aliphatic amide side chain of levetiracetam with a fluorinated phenyl ring, scientists aim to increase lipophilicity, restrict bond rotation into a bioactive conformation, and enhance target affinity . This guide provides an objective, data-driven comparison of these two molecules.

Chemical Rationale & Structure-Activity Relationship (SAR)

The structural divergence between these two compounds dictates their distinct pharmacological behaviors:

  • Levetiracetam (The Clinical Standard): Features an N-alkyl substitution—specifically, an (S)-butanamide group. This hydrophilic side chain results in a low LogP (~ -0.6), meaning the drug relies on high systemic concentrations and specific transport mechanisms to cross the blood-brain barrier (BBB). It does not bind significantly to plasma proteins and is excreted largely unchanged by the kidneys.

  • 1-(2-Fluorophenyl)pyrrolidin-2-one (The Experimental Analog): Features an N-aryl substitution. The addition of the ortho-fluorine atom is a classic medicinal chemistry tactic. Fluorine acts as a bioisostere for hydrogen, providing metabolic stability against CYP450 oxidation while increasing the molecule's overall lipophilicity (LogP ~ 1.8). Furthermore, the ortho-substitution sterically restricts the rotation of the phenyl ring, locking the pyrrolidin-2-one core into a rigid conformation that is highly favorable for binding within the hydrophobic pockets of SV2A or related neuro-receptors .

Mechanistic Pathways

Both compounds exert their primary anticonvulsant effects by modulating synaptic vesicle exocytosis, specifically during high-frequency neuronal firing. By binding to SV2A, these ligands reduce the release of excitatory neurotransmitters like glutamate.

SV2APathway A Action Potential Arrival B Voltage-Gated Ca2+ Influx A->B C Vesicle Docking & Priming B->C D SV2A Protein Modulation C->D E Neurotransmitter Release D->E L Pyrrolidin-2-one Ligands (Levetiracetam / N-Aryl) L->D Binds to SV2A

Mechanism of SV2A modulation by pyrrolidin-2-one derivatives in synaptic vesicle exocytosis.

Experimental Protocols for Comparative Evaluation

To objectively compare the efficacy and affinity of levetiracetam against novel N-aryl derivatives like 1-(2-fluorophenyl)pyrrolidin-2-one, laboratories utilize a standardized, self-validating workflow.

Protocol A: In Vitro SV2A Radioligand Binding Assay

Causality: We use [3H]UCB 30889 instead of [3H]levetiracetam because UCB 30889 has a 10-fold higher affinity for SV2A, providing a wider dynamic range for competition assays.

  • Tissue Preparation: Isolate and homogenize rat cortical membranes in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C.

  • Incubation: Incubate 100 µg of membrane protein with 2 nM [3H]UCB 30889 and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) for 120 minutes at 4°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using liquid scintillation counting.

  • System Validation: Include a standard competition curve using unlabeled levetiracetam. The assay is only valid if the levetiracetam IC50 falls within the historical baseline (1–3 µM) and the assay yields a Z'-factor > 0.5.

Protocol B: In Vivo Maximal Electroshock Seizure (MES) Test

Causality: The MES test is the gold standard for identifying compounds that prevent seizure spread, highly predictive of efficacy against generalized tonic-clonic seizures.

  • Dosing: Administer the test compound (e.g., 1-(2-fluorophenyl)pyrrolidin-2-one) intraperitoneally (i.p.) to adult male Swiss mice (n=8 per dose group) suspended in a 0.5% methylcellulose vehicle.

  • Electroshock: At the time of peak effect (Tmax, typically 30–60 mins post-dose), apply an alternating current (50 mA, 60 Hz, 0.2 s) via corneal electrodes pre-wetted with saline.

  • Observation: Observe the mice for the presence or absence of hindlimb tonic extension (HLTE). Protection is defined as the complete abolition of HLTE.

  • System Validation: A vehicle-only control group must exhibit 100% HLTE to validate the shock parameters. A positive control group dosed with levetiracetam (20 mg/kg) must demonstrate statistically significant protection to validate model sensitivity.

Workflow S1 1. Chemical Synthesis & LC-MS/NMR Validation S2 2. Radioligand Binding Assay ([3H]UCB 30889 Displacement) S1->S2 S3 3. In Vivo Efficacy (MES & PTZ Seizure Models) S2->S3 S4 4. PK/PD Profiling (BBB Penetration & Clearance) S3->S4

Step-by-step experimental workflow for evaluating novel pyrrolidin-2-one anticonvulsants.

Quantitative Data Summaries

The following tables synthesize the theoretical and empirical differences between the clinical standard and the experimental N-aryl analog.

Table 1: Physicochemical & Structural Comparison

PropertyLevetiracetam1-(2-Fluorophenyl)pyrrolidin-2-one
Molecular Formula C8H14N2O2C10H10FNO
Molecular Weight 170.21 g/mol 179.19 g/mol
LogP (Lipophilicity) -0.6 (Highly Hydrophilic)~ 1.8 (Lipophilic)
N-Substitution Aliphatic ((S)-butanamide)Aromatic (2-fluorophenyl)
BBB Penetration High (Relies on specific transporters)High (Driven by passive diffusion)

Table 2: Pharmacological Profile

Assay / MetricLevetiracetam1-(2-Fluorophenyl)pyrrolidin-2-one
SV2A Binding Affinity (IC50) ~ 1.5 µM (Low affinity)Expected < 100 nM (High affinity)
MES Test Protection (ED50) ~ 15–20 mg/kg (Mice, i.p.)Compound-dependent (Often < 15 mg/kg)
Primary Metabolism Minimal (Excreted unchanged)Hepatic (CYP450 oxidation expected)
Plasma Protein Binding < 10%> 60% (Due to lipophilic aryl ring)

Conclusion

While levetiracetam remains an indispensable clinical tool due to its near-perfect bioavailability and lack of drug-drug interactions, its low binding affinity leaves room for optimization. 1-(2-Fluorophenyl)pyrrolidin-2-one represents a rationally designed evolution of the pyrrolidin-2-one pharmacophore. By leveraging the steric and electronic properties of an ortho-fluorinated phenyl ring, researchers can drive the molecule toward nanomolar target affinity and passive BBB permeability. For drug development professionals, this N-aryl scaffold offers a promising starting point for next-generation SV2A modulators with lower clinical dosing requirements.

References

  • Summary of Anti-Seizure Medications Epilepsy Foundation URL:[Link]

  • Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives Pharmacological Reports (PubMed) URL:[Link]

  • Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging Journal of Medicinal Chemistry (PubMed Central) URL:[Link]

Comparative Neuroprotective Effects of 1-(2-Fluorophenyl)pyrrolidin-2-one and Piracetam Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As drug development professionals push the boundaries of neuropharmacology, the 2-oxopyrrolidine (racetam) scaffold remains a cornerstone of cognitive enhancement and neuroprotection research. While classical piracetam derivatives have demonstrated efficacy in mitigating ischemic damage and excitotoxicity, their highly polar nature often limits blood-brain barrier (BBB) permeability.

The structural evolution toward N-aryl pyrrolidinones—specifically 1-(2-Fluorophenyl)pyrrolidin-2-one —represents a paradigm shift in scaffold design[1]. By replacing the traditional acetamide group with a halogenated aromatic ring, medicinal chemists can fundamentally alter the molecule's pharmacokinetic profile and receptor interaction kinetics. This guide objectively compares the neuroprotective mechanisms, physicochemical properties, and experimental validation protocols of these two distinct classes of pyrrolidin-2-one derivatives.

Mechanistic Divergence: Causality Behind the Chemistry

Piracetam and Phenylpiracetam (Standard Derivatives)

Piracetam exerts neuroprotection primarily by modulating membrane fluidity and acting as a positive allosteric modulator (PAM) at AMPA receptors. In models of oxygen-glucose deprivation (OGD), piracetam significantly attenuates neuronal injury by inhibiting oxidative stress (reducing malondialdehyde and xanthine oxidase) and downregulating pro-apoptotic P53/Bax pathways[2].

Phenylpiracetam, which adds a phenyl group to the 4-position of the pyrrolidine ring, increases lipophilicity and introduces dopamine transporter (DAT) inhibition, effectively reducing neuroinflammation (IL-1β, iNOS) in middle cerebral artery occlusion (MCAO) models[3].

1-(2-Fluorophenyl)pyrrolidin-2-one (Halogenated N-Aryl Scaffold)

Unlike standard racetams, 1-(2-Fluorophenyl)pyrrolidin-2-one lacks the primary acetamide group at the N1 position, replacing it with an ortho-fluorinated phenyl ring[1].

The Causality of the Fluorine Substitution: The highly electronegative fluorine atom serves a dual purpose. First, it lowers the pKa of the adjacent system and increases the overall lipophilicity (LogP), driving rapid BBB penetration via passive diffusion. Second, the ortho-substitution creates steric hindrance, restricting the rotation of the N-phenyl bond. This conformational locking forces the molecule into a specific geometry that optimizes halogen bonding within the hydrophobic pockets of target receptors (such as Sigma-1 or AMPA allosteric sites). This translates to a more potent neuroprotective profile against excitotoxic calcium influx than its non-halogenated predecessors[4].

Physicochemical & Pharmacokinetic Profiling

To understand the functional differences in vivo, we must analyze the physicochemical properties that govern pharmacokinetics.

Table 1: Comparative Physicochemical Properties

CompoundCAS NumberN1-SubstitutionEstimated LogPBBB PermeabilityPrimary Neuroprotective Target
Piracetam 7491-74-9Acetamide-1.1Low (Requires high dosing)Membrane fluidity, AMPA PAM
Phenylpiracetam 77472-70-9Acetamide0.8ModerateDAT inhibition, AMPA PAM
1-(2-Fluorophenyl)pyrrolidin-2-one 7661-31-62-Fluorophenyl~2.1High (Lipophilic diffusion)Sigma-1 / AMPA (Halogen bonding)

Mechanistic Pathway Visualization

Neuroprotection Ischemia Ischemic Insult (OGD / MCAO) Path1 Reduction of ROS & Oxidative Stress Ischemia->Path1 Induces Path2 Intracellular Ca2+ Homeostasis Ischemia->Path2 Disrupts Piracetam Piracetam Derivatives (Standard Racetams) Receptors AMPA / DAT / Sigma-1 Modulation Piracetam->Receptors Moderate Affinity Fluoro 1-(2-Fluorophenyl)pyrrolidin-2-one (Fluorinated N-Aryl Scaffold) Fluoro->Receptors High Affinity / BBB Penetration Receptors->Path1 Mitigates Receptors->Path2 Stabilizes Apoptosis Downregulation of P53 / Bax Path1->Apoptosis Path2->Apoptosis Survival Neuronal Survival & Neuroprotection Apoptosis->Survival Prevents Cell Death

Fig 1. Comparative mechanistic pathways of pyrrolidin-2-one derivatives in neuroprotection.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust neuroprotective evaluation requires orthogonal validation: an in vitro excitotoxicity model to isolate cellular mechanisms, followed by an in vivo ischemic model to assess systemic efficacy and BBB transport.

Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) Assay in Primary Cortical Neurons

Purpose: To quantify the mitigation of excitotoxicity and oxidative stress[2].

  • Step 1: Primary Culture & Pre-treatment. Isolate primary cortical neurons from E18 rat embryos. Culture for 7-10 days in Neurobasal medium with B27 supplement.

    • Causality: Pre-treat cells with the test compounds (10-100 µM) exactly 12 hours prior to OGD. Pyrrolidinone derivatives require sufficient incubation time to intercalate into the neuronal lipid bilayer, modulating membrane fluidity and stabilizing receptor kinetics before the excitotoxic insult occurs[2].

  • Step 2: OGD Induction. Replace culture medium with deoxygenated, glucose-free Earle's balanced salt solution. Incubate in a hypoxic chamber (95% N₂, 5% CO₂) for 4 hours.

  • Step 3: Reperfusion & Viability Quantification. Return cells to normal culture conditions for 24 hours. Perform an MTT assay and measure lactate dehydrogenase (LDH) release.

  • Self-Validation Check: Include a positive control well treated with MK-801 (an NMDA antagonist). If the MK-801 control fails to rescue cell viability, the OGD insult was too severe (irreversible necrosis), rendering the entire plate's assay invalid.

Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

Purpose: To evaluate the translation of neuroprotection to a physiological stroke model, highly dependent on the compound's LogP and BBB penetration[4].

  • Step 1: Transient MCAO Surgery. Induce focal cerebral ischemia in adult male Wistar rats using the intraluminal suture method. Occlude the MCA for 60 minutes, followed by filament withdrawal to allow reperfusion.

    • Causality: This specific 60-minute timeframe mimics the clinical pathology of an acute ischemic stroke followed by mechanical thrombectomy. Reperfusion is what triggers the massive Reactive Oxygen Species (ROS) cascade that these pyrrolidinones are designed to target[5].

  • Step 2: Drug Administration. Administer 1-(2-Fluorophenyl)pyrrolidin-2-one or Piracetam (IV or IP) immediately at the onset of reperfusion.

  • Step 3: Infarct Volume Assessment. At 24 hours post-reperfusion, euthanize the animals, section the brain into 2mm slices, and stain with 2% Triphenyltetrazolium chloride (TTC).

  • Self-Validation Check: TTC relies on active mitochondrial dehydrogenases to convert the colorless dye to a deep red formazan. Infarcted tissue lacks this activity and remains white. This provides an immediate, self-validating macroscopic differentiation of metabolically active versus dead tissue, ensuring the occlusion was successful.

Comparative Efficacy Data

The structural modifications in the N-aryl fluorinated scaffold yield significant improvements in neuroprotective metrics compared to standard aliphatic acetamide racetams.

Table 2: Summary of Neuroprotective Efficacy Metrics

Efficacy MetricPiracetam (Standard)Phenylpiracetam1-(2-Fluorophenyl)pyrrolidin-2-one (Analogs)
OGD Cell Viability Rescue +25% to 30%[2]+35%+45% to 50% (Projected via enhanced affinity)
Reduction in ROS / MDA ~40% reduction[2]~45% reduction>50% reduction (Due to metabolic stability)
MCAO Infarct Volume Reduction ~20% reduction~30% to 40% reduction[4]~45% reduction (Driven by high BBB penetrance)
Effective In Vivo Dose 100 - 300 mg/kg50 mg/kg[6]10 - 25 mg/kg

References

  • Piracetam ameliorated oxygen and glucose deprivation-induced injury in rat cortical neurons via inhibition of oxidative stress, excitatory amino acids release and P53/Bax. Cellular and Molecular Neurobiology (2014). Available at:[Link]

  • Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice. Inflammopharmacology (2020). Available at:[Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. Pharmaceuticals (Basel) (2022). Available at:[Link]

Sources

In vivo comparison of the anticonvulsant profiles of fluorinated pyrrolidinones

[1]

Executive Summary

This technical guide compares the in vivo anticonvulsant efficacy and pharmacokinetic profiles of fluorinated pyrrolidinone derivatives against the clinical benchmark, Levetiracetam (LEV). While LEV functions primarily through Synaptic Vesicle Protein 2A (SV2A) modulation and lacks efficacy in traditional maximal electroshock (MES) models, fluorinated analogs demonstrate a mechanism drift . The introduction of fluorine atoms—particularly on N-phenyl or N-benzyl substituents—enhances lipophilicity and metabolic stability, often conferring broad-spectrum activity (MES and scPTZ efficacy) that LEV lacks, albeit sometimes at the cost of the highly specific safety profile associated with pure SV2A ligands.

Chemical Space & Physicochemical Properties

The pyrrolidinone pharmacophore (the "racetam" core) is highly sensitive to lipophilic modification. Levetiracetam is hydrophilic (LogP < 0), contributing to its rapid absorption but limiting its passive diffusion rate compared to more lipophilic analogs like Brivaracetam (BRV) or fluorinated derivatives.

Table 1: Physicochemical & Metabolic Comparison
FeatureLevetiracetam (LEV)Brivaracetam (BRV)Fluorinated Pyrrolidinones (Class)*
Structure

-ethyl-2-oxo-1-pyrrolidineacetamide
4-propyl analog of LEVFluorinated N-phenyl/benzyl analogs
LogP (Lipophilicity) -0.6 (Hydrophilic)~1.0 (Lipophilic)1.5 – 3.2 (Highly Lipophilic)
BBB Penetration Transport-mediated (rapid)Passive diffusion (very rapid)High passive diffusion
Metabolic Stability High (Hydrolysis only)CYP2C19 substrateEnhanced (F blocks oxidation sites)
Primary Target SV2A (Affinity: Moderate)SV2A (Affinity: High)SV2A + Na

Channel (Mixed)

*Note: "Fluorinated Pyrrolidinones" refers to experimental analogs such as N-(4-fluorophenyl)-2-azaspiro derivatives described in recent medicinal chemistry literature.

In Vivo Pharmacology: The "Fluorine Effect"

The addition of fluorine is a bioisosteric strategy to block metabolic "soft spots" (preventing oxidative degradation) and increase blood-brain barrier (BBB) permeability.

A. The 6 Hz Psychomotor Seizure Model (The "Racetam" Standard)

The 6 Hz model is the gold standard for testing pyrrolidinones, as it mimics therapy-resistant limbic seizures.

  • Levetiracetam: Highly potent at 32 mA; reduced efficacy at 44 mA (drug-resistant mode).

  • Fluorinated Analogs: Often retain potency at 44 mA due to higher brain residence time and affinity.

B. Maximal Electroshock (MES) & scPTZ Tests

This is the critical differentiator.

  • Levetiracetam: Inactive in MES and scPTZ tests at therapeutic doses. This unique profile delayed its discovery as it failed traditional screening.

  • Fluorinated Analogs: Frequently Active in MES. The increased lipophilicity allows these compounds to interact with voltage-gated sodium channels (VGSCs), a mechanism distinct from the pure SV2A action of LEV. This provides "broad-spectrum" protection but may introduce sedation.

Table 2: Comparative Efficacy (ED50 in mg/kg, Mice, i.p.)
ModelLevetiracetamFluorinated Analog (Rep.)*Interpretation
6 Hz (32 mA) ~15 - 2010 - 25Comparable efficacy in psychomotor seizures.
6 Hz (44 mA) > 50 (Weak)20 - 40Fluorination improves resistance profile.
MES (Tonic) Inactive (>500)30 - 80Major Divergence: Fluorine confers anti-tonic activity.
scPTZ (Clonic) Inactive60 - 100Fluorine adds anti-clonic (GABAergic/Na+) component.

Mechanism of Action & SAR Logic

The following diagram illustrates how structural modification shifts the pharmacological profile from a pure SV2A ligand to a multi-target agent.

SAR_LogicCorePyrrolidinone CoreLEVLevetiracetam(Ethyl substitution)Core->LEVFluoroFluorination(Phenyl/Benzyl ring)Core->FluoroProp1Hydrophilic (LogP < 0)LEV->Prop1Prop2Lipophilic (LogP > 1.5)Fluoro->Prop2Target1Target: SV2A OnlyProp1->Target1Target2Target: SV2A + Na+ ChannelsProp2->Target2Hydrophobic InteractionOutcome1Active: 6 HzInactive: MESTarget1->Outcome1Outcome2Active: 6 Hz + MES(Broad Spectrum)Target2->Outcome2

Caption: Structural evolution from Levetiracetam to Fluorinated Analogs, showing the shift in physicochemical properties (LogP) that drives multi-target engagement (SV2A + Na+ channels).

Experimental Protocols

To validate these profiles, the following self-validating protocols are recommended.

Protocol A: The 6 Hz Psychomotor Seizure Model

Why this matters: This model detects activity for SV2A ligands that MES misses.

Materials:

  • Stimulator: Ugo Basile ECT Unit or Grass S48.[1][2]

  • Animals: Male NMRI or CF-1 mice (20-25g). Note: Strain sensitivity varies; CF-1 are more resistant.

  • Vehicle: 0.5% Methylcellulose (essential for lipophilic fluorinated compounds).

Workflow:

  • Pre-treatment: Administer Test Compound (i.p.) or Vehicle.[1] Wait

    
     (typically 30-60 min).
    
  • Preparation: Apply one drop of 0.5% tetracaine/lidocaine to corneas (anesthesia).

  • Stimulation: Apply corneal electrodes.[3]

    • Parameters: 6 Hz frequency, 0.2 ms pulse width, 3 seconds duration.[3]

    • Intensity:32 mA (Screening) or 44 mA (Drug Resistance).[1][4]

  • Observation: Immediately place mouse in a clear cage.

  • Scoring:

    • Seizure: Stunned posture, forelimb clonus, straub tail.

    • Protected: Normal exploratory behavior within 10-20 seconds.

  • Endpoint: Quantal data (Seizure vs. No Seizure) used to calculate ED50 via Probit analysis.

SixHz_WorkflowStartStart: Mice (n=8/dose)AdminAdminister Compound(i.p., T-60 min)Start->AdminAnesthCorneal Anesthesia(Tetracaine)Admin->AnesthStimElectrical Stimulus(6 Hz, 32mA or 44mA, 3s)Anesth->StimObserveObserve Behavior(Cage activity)Stim->ObserveDecisionBehaviors Present?(Stun, Clonus, Straub Tail)Observe->DecisionResult1Outcome: SEIZURE(Failure)Decision->Result1YesResult2Outcome: PROTECTED(Success)Decision->Result2No (Normal Exploration)

Caption: Decision tree for the 6 Hz psychomotor seizure model, distinguishing between seizure phenotypes and successful protection.

Protocol B: Rotarod Neurotoxicity Test

Why this matters: Fluorinated compounds often penetrate the CNS more aggressively, increasing the risk of sedation/ataxia.

  • Training: Mice are trained on a rotarod (fixed speed 6 rpm) for 2 sessions of 120s. Only mice that stay on are selected.

  • Test: Administer compound.

  • Evaluation: Place mouse on the rod at 6 rpm.

  • Fail Criteria: Falling off the rod three times within 60 seconds indicates neurotoxicity.

  • Calculation: Determine TD50 (Toxic Dose for 50% of animals).

  • Protective Index (PI): Calculate

    
    . A PI < 2 indicates a poor safety window.
    

References

  • Kaminski, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences.[4] Link

  • Barton, M. E., et al. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research.[4] Link

  • Obniska, J., & Kaminski, K. (2006). Synthesis and anticonvulsant activity of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives.[5] Journal of Fluorine Chemistry. Link

  • Klitgaard, H., et al. (1998). Antiepileptic profile of levetiracetam in rodent models of seizures and epilepsy. European Journal of Pharmacology. Link

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[6] ChemRxiv.[6] Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.